4-Amino-2-bromo-5-fluorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-bromo-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQTRFGKPSDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-2-bromo-5-fluorophenol: Technical Guide for Drug Development
This guide details the chemical properties, synthesis, and applications of 4-Amino-2-bromo-5-fluorophenol , a specialized halogenated intermediate critical in modern medicinal chemistry, particularly for kinase inhibitor development.[1][2]
Physicochemical Profile & Identity
4-Amino-2-bromo-5-fluorophenol is a tri-substituted benzene derivative characterized by a unique substitution pattern that balances electronic withdrawal (F, Br) with electron donation (OH, NH₂).[1] This "push-pull" electronic structure makes it a highly versatile scaffold for palladium-catalyzed cross-coupling and nucleophilic substitution reactions.
Chemical Identity
| Property | Specification |
| CAS Number | 111856-96-3 |
| IUPAC Name | 4-Amino-2-bromo-5-fluorophenol |
| Molecular Formula | C₆H₅BrFNO |
| Molecular Weight | 206.01 g/mol |
| SMILES | NC1=CC(Br)=C(O)C=C1F |
| Appearance | Off-white to light brown solid (sensitive to oxidation) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2][3][4] |
Electronic & Structural Properties
-
Acidity (pKa): The phenolic hydroxyl group is more acidic than unsubstituted phenol (pKa ~10) due to the inductive electron-withdrawing effects of the ortho-bromo and meta-fluoro substituents.[1][2] Estimated pKa is ~7.5–8.5 .
-
Basicity: The aniline nitrogen is less basic than typical anilines due to the ortho-fluorine atom, which exerts a strong inductive withdrawing effect (-I), reducing the availability of the nitrogen lone pair.
-
Lipophilicity (LogP): The presence of bromine and fluorine increases lipophilicity (CLogP ~1.4–1.7) relative to 4-aminophenol, enhancing membrane permeability in drug candidates.
Synthetic Routes
The synthesis of 4-amino-2-bromo-5-fluorophenol requires careful regiocontrol to ensure the correct placement of the halogen atoms relative to the amino and hydroxyl groups.[1]
Primary Route: Nitration-Reduction Sequence
The most robust industrial route begins with commercially available 2-bromo-5-fluorophenol .[1][2] The directing effects of the hydroxyl group (strongly ortho/para directing) and the fluorine/bromine atoms facilitate selective nitration at the C4 position.
-
Precursor: 2-Bromo-5-fluorophenol (CAS 147460-41-1).[1]
-
Nitration: Treatment with dilute nitric acid (
) in acetic acid or sulfuric acid introduces the nitro group at the C4 position (para to the hydroxyl). -
Reduction: The resulting 2-bromo-5-fluoro-4-nitrophenol is reduced to the amine using iron powder in acidic media (Fe/HCl) or catalytic hydrogenation (
, Pd/C) under mild conditions to avoid dehalogenation.[1]
Visual Synthesis Workflow
[1][4]
Reactivity & Functionalization Profile
This molecule is a "divergent scaffold," meaning it possesses three distinct handles (OH, NH₂, Br) that can be reacted independently to build complex drug architectures.
A. Amine (C4): The Amide Linker
The C4-amino group is the primary attachment point for building the core pharmacophore.
-
Amide Coupling: Reacts with carboxylic acids or acyl chlorides to form amides. This is standard in kinase inhibitors where the amide NH acts as a hydrogen bond donor to the kinase hinge region.
-
Buchwald-Hartwig Amination: The amine can serve as the nucleophile to couple with other aryl halides, creating biaryl amine structures.
B. Bromide (C2): The Carbon Extension
The C2-bromine atom is positioned ortho to the hydroxyl group, offering steric protection and a site for carbon-carbon bond formation.
-
Suzuki-Miyaura Coupling: Reacts with boronic acids to introduce aryl or heteroaryl groups.[1][2] This is crucial for extending the molecule into the "solvent-exposed" or "hydrophobic back pocket" regions of a protein target.
-
Sonogashira Coupling: Coupling with terminal alkynes provides rigid linkers often used in PROTACs (Proteolysis Targeting Chimeras).
C. Phenol (C1): Solubility & Bioavailability Tuning
-
O-Alkylation: The hydroxyl group can be alkylated (e.g., with alkyl halides) to form ethers. This modulates solubility and metabolic stability (preventing rapid glucuronidation).
-
Intramolecular Cyclization: While ortho-aminophenols form benzoxazoles, this para-aminophenol structure prevents direct 5-membered ring closure across N and O. However, it can participate in macrocyclization strategies if the C2-substituent is extended.[1][2]
D. Fluorine (C5): The Metabolic Shield
The fluorine atom is generally inert to substitution but plays a critical role in blocking metabolic hotspots . By replacing a C-H bond with C-F, the molecule becomes resistant to oxidative metabolism (CYP450) at the C5 position, significantly increasing the drug's half-life (
Reactivity Map
Applications in Drug Discovery
Kinase Inhibitors
The 4-amino-2-bromo-5-fluorophenol scaffold is widely used to synthesize Type I and Type II kinase inhibitors.[1]
-
Mechanism: The aniline nitrogen often mimics the N1 of the adenine ring in ATP, forming a key hydrogen bond with the kinase hinge region.
-
Case Study: In EGFR or VEGFR inhibitors, the phenol is often converted to an ether carrying a solubilizing group (e.g., morpholine), while the bromine is replaced by a heteroaryl ring to occupy the hydrophobic pocket.
PROTAC Linkers
The distinct reactivity of the amine and bromide allows this molecule to serve as a rigid, functionalized "connector" in PROTAC design. The bromine can be coupled to the E3 ligase ligand, while the amine is linked to the protein of interest (POI) ligand.
Experimental Protocols
Protocol A: General Amide Coupling (C4-NH₂ Functionalization)
Use this protocol to attach the scaffold to a carboxylic acid core.[1][2]
-
Reagents: Carboxylic acid (1.0 equiv), 4-Amino-2-bromo-5-fluorophenol (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).[1][2]
-
Procedure:
Protocol B: Suzuki-Miyaura Coupling (C2-Br Functionalization)
Use this protocol to extend the carbon skeleton.[1]
-
Reagents: Substrate (from Protocol A), Aryl Boronic Acid (1.5 equiv),
(0.05 equiv), (3.0 equiv), Dioxane/Water (4:1). -
Procedure:
-
Degas solvents with
for 20 min. -
Combine reactants and catalyst in a sealed vial.
-
Heat to 90°C for 2–6 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography.
-
Safety & Handling (MSDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.[9]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Aminophenols are prone to oxidation, turning dark brown upon exposure to air.
-
Disposal: Halogenated organic waste. Do not dispose of in general drains.
References
-
PubChem. (2025). Compound Summary: 4-Amino-2-bromo-5-fluorophenol (CID 518153530).[1] National Library of Medicine. [Link]
-
Bayer Healthcare AG. (2008).[4] Preparation of halogenated 4-aminophenols. US Patent US7358397B2. Google Patents.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. 889939-21-3|2-Amino-4-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]
- 2. bldpharm.com [bldpharm.com]
- 3. 1805189-66-5|4-Amino-2-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]
- 4. US7358397B2 - Preparation of halogenated 4-aminophenols - Google Patents [patents.google.com]
- 5. 4-Amino-2-bromo-5-fluorophenol | 111856-96-3 | Benchchem [benchchem.com]
- 6. 1257535-00-4|6-Amino-2-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]
- 7. 2091657-12-2|3-Bromo-6-fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 8. 108310-38-9|4-Bromo-2-fluoro-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 9. cochise.edu [cochise.edu]
An In-depth Technical Guide on the Safe Handling of 4-Amino-2-bromo-5-fluorophenol
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4-Amino-2-bromo-5-fluorophenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Chemical Identity and Properties
4-Amino-2-bromo-5-fluorophenol is a halogenated aromatic compound. Its trifunctional nature, featuring an amino group, a bromine atom, and a fluorine atom on a phenol backbone, makes it a valuable and versatile building block in medicinal chemistry. The strategic placement of these functional groups allows for intricate molecular modifications, which are highly sought after in the synthesis of novel therapeutic agents. The presence of fluorine, in particular, can enhance the metabolic stability and binding affinity of parent compounds.
Below is a summary of its key chemical properties, largely inferred from its isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrFNO | [1][2][3] |
| Molecular Weight | 206.01 g/mol | [1][2][3] |
| Appearance | Likely a solid (e.g., yellow to white) | [1][4] |
| CAS Number | Not readily available. Isomers include 1037364-36-5 and 1016234-89-1. | [1][2][4] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N [label="NH₂", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C", fontcolor="#202124"]; C2 [label="C", fontcolor="#202124"]; C3 [label="C", fontcolor="#202124"]; C4 [label="C", fontcolor="#202124"]; C5 [label="C", fontcolor="#202124"]; C6 [label="C", fontcolor="#202124"]; Br [label="Br", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; F [label="F", fontcolor="#202124", fillcolor="#FBBC05", style=filled, shape=circle]; O [label="OH", fontcolor="#FFFFFF", fillcolor="#34A853", style=filled, shape=circle];
// Benzene ring with substitutions C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituents C1 -- O [len=1.5]; C2 -- Br [len=1.5]; C4 -- N [len=1.5]; C5 -- F [len=1.5];
// Double bonds in the ring C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold]; }
Caption: Chemical Structure of 4-Amino-2-bromo-5-fluorophenol
Section 2: Hazard Identification and Toxicological Profile
Based on data from its isomers and analogous compounds, 4-Amino-2-bromo-5-fluorophenol should be considered a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
The following table summarizes the anticipated GHS hazard statements.
| GHS Hazard Statement | Description | Commonality among Analogs |
| H302 | Harmful if swallowed | High |
| H315 | Causes skin irritation | High |
| H319 | Causes serious eye irritation | High |
| H335 | May cause respiratory irritation | High |
Toxicological Insights: The phenolic hydroxyl group can be corrosive, while the aromatic amine functionality can lead to skin sensitization and other systemic effects upon absorption. The halogen substituents may enhance its lipophilicity, potentially increasing its persistence in biological systems.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of protocols is essential when handling this compound. The causality behind these experimental choices is to minimize all potential routes of exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use nitrile gloves. Given the lack of specific breakthrough data, it is advisable to double-glove.
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.
-
-
Weighing and Transfer:
-
Post-Handling:
Caption: A typical workflow for the safe handling of 4-Amino-2-bromo-5-fluorophenol.
Section 4: Storage and Stability
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]
-
Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[1][3][7]
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent degradation.[1][7]
-
Incompatibilities: Keep away from strong oxidizing agents.
Section 5: Emergency Procedures and First Aid
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][8] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[5][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][8] Seek immediate medical attention.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromo-4-fluorophenol 95% | CAS: 1037364-36-5 | AChemBlock [achemblock.com]
- 4. 2-Amino-4-bromo-5-fluorophenol | 1016234-89-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 1037364-36-5|2-Amino-5-bromo-4-fluorophenol|BLD Pharm [bldpharm.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide: Medicinal Chemistry Applications of 4-Amino-2-bromo-5-fluorophenol
[1][2]
Executive Summary
4-Amino-2-bromo-5-fluorophenol is a highly functionalized aromatic scaffold that serves as a versatile "linchpin" intermediate in the synthesis of complex pharmaceutical agents.[1][2] Unlike simple aminophenols, this tetra-substituted arene offers three distinct orthogonal reactive handles: a nucleophilic aniline (C4), an acidic phenol (C1) with an ortho-bromide (C2) handle, and a metabolically stable fluorine (C5) substituent.[2]
This guide details the strategic application of this compound in the synthesis of benzofurans , indole bioisosteres , and Type II kinase inhibitors . It focuses on leveraging the specific substitution pattern to access chemical space that is otherwise difficult to reach with standard building blocks.[2]
Chemical Architecture & Reactivity Profile[2]
The utility of 4-Amino-2-bromo-5-fluorophenol lies in the precise arrangement of its substituents.[1][2] Understanding the electronic and steric environment is prerequisite to successful method design.[2]
| Substituent | Position | Electronic Effect | Synthetic Utility |
| Hydroxyl (-OH) | C1 | Nucleophile for etherification; Partner for ortho-cyclization.[1] | |
| Bromine (-Br) | C2 | Weakly deactivating | Critical Handle: Enables Pd-catalyzed cross-coupling (Suzuki, Buchwald) and metallation.[1][3] Ortho to OH allows benzofuran formation.[2] |
| Amine (-NH₂) | C4 | Strongly activating | Primary attachment point for pharmacophores (Ureas, Amides).[1][2][3] Para to OH precludes direct benzoxazole formation (unlike 2-aminophenols).[2] |
| Fluorine (-F) | C5 | Inductive withdrawing | Modulates pKa of the phenol; blocks metabolic oxidation at the C5 position; enhances lipophilicity.[1][3] |
Structural Analysis Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single core.
Figure 1: Divergent synthetic utility of the 4-Amino-2-bromo-5-fluorophenol scaffold.
Primary Application: Synthesis of 5-Amino-Benzofurans
The most chemically distinct application of this scaffold utilizes the 1-hydroxy-2-bromo motif.[1][2] While the 4-amino group remains protected or orthogonal, the ortho-bromophenol moiety is a classic precursor for benzofurans via Sonogashira coupling followed by cyclization.[2]
Mechanism & Rationale[4][5]
-
Sonogashira Coupling: The C2-Br undergoes oxidative addition with Pd(0), followed by transmetallation with a terminal alkyne (copper acetylide).[2]
-
Cyclization: The resulting o-alkynylphenol undergoes base-mediated or metal-catalyzed intramolecular cyclization (5-endo-dig or 6-endo-dig) to form the furan ring.[1][2]
-
Result: A 5-amino-6-fluoro-benzofuran scaffold. This is a privileged structure in GPCR ligands and antimicrobial agents.[2]
Experimental Protocol: Benzofuran Cyclization
Objective: Synthesis of 2-phenyl-5-amino-6-fluorobenzofuran.
Reagents:
-
Substrate: 4-Amino-2-bromo-5-fluorophenol (1.0 equiv)[1]
-
Alkyne: Phenylacetylene (1.2 equiv)[2]
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]
-
Base: Et₃N (3.0 equiv)[2]
-
Solvent: DMF (anhydrous)[2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) in anhydrous DMF (5 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a nitrogen stream.[2]
-
Reagent Addition: Add Et₃N followed by phenylacetylene dropwise.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (formation of the intermediate alkyne) and subsequent cyclization (often spontaneous at this temperature).[2]
-
Note: If cyclization is incomplete, treat the isolated intermediate with TBAF or K₂CO₃ in refluxing ethanol.[2]
-
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na₂SO₄.[2][4]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Application in Kinase Inhibitor Design
In modern oncology, "Type II" kinase inhibitors often feature a "hinge-binding" motif connected to a hydrophobic "tail" via a urea or amide linker. 4-Amino-2-bromo-5-fluorophenol is an ideal building block for the solvent-exposed or hydrophobic pocket regions.[1][2]
Strategic Advantages[3]
-
The Fluorine Effect: The C5-fluorine (ortho to the amine) lowers the pKa of the aniline slightly, modulating the hydrogen bond donor capability of the resulting urea/amide. It also blocks metabolic hydroxylation at this electron-rich position.[2]
-
The Bromine Handle: The C2-bromine allows for late-stage diversification.[2][3] After building the urea core, the bromine can be coupled to solubilizing groups (e.g., pyridine, morpholine) via Suzuki coupling to adjust ADME properties without rebuilding the entire molecule.
Synthetic Workflow: Urea Formation
To synthesize a urea-linked kinase inhibitor precursor:
-
Activation: React the 4-amino group with an aryl isocyanate (or phenyl chloroformate followed by an amine).
-
Conditions: THF or DCM, 0°C to RT.[2]
-
-
Protection: The C1-phenol may need protection (e.g., TBDMS) if the isocyanate is highly reactive, though the aniline is significantly more nucleophilic.[2]
Figure 2: Workflow for incorporating the scaffold into kinase inhibitors.
Safety & Handling
Halogenated aminophenols present specific hazards that must be managed in a research environment.
-
Acute Toxicity: Like many aniline derivatives, this compound is likely toxic if swallowed or absorbed through the skin.[2]
-
Skin/Eye Irritation: The phenol and amine functionalities make it a corrosive irritant.[2]
-
Oxidation Sensitivity: Aminophenols are prone to air oxidation (turning dark brown/black).[2][3] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
Disposal: All halogenated organic waste must be segregated and incinerated via high-temperature hazardous waste protocols to prevent the formation of dioxins.[2]
References
-
Synthesis of Benzofurans via Sonogashira Coupling
-
Halogenated Phenols in Kinase Inhibitors
-
Fluorine in Medicinal Chemistry
-
General Properties of 4-Amino-2-bromo-5-fluorophenol
Sources
- 1. CAS Database 1,2,4-Trichloro-5-nitrobenzene,89-69-0,3-FLUORO-4-METHOXYPHENYLACETIC ACID,452-14-2,2-AMINOOCTANE,693-16-3,Ethyl 2-amino-5-bromothiazole-4-carboxylate,61830-21-5, [chemicalbook.com]
- 2. 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-bromo-6-fluorophenol | C6H5BrFNO | CID 84673788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Amino-2-bromo-5-chloro-3-fluorophenol | C6H4BrClFNO | CID 167453506 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Amino-2-bromo-5-fluorophenol in Contemporary Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Polysubstituted Phenols as High-Value Building Blocks
In the landscape of modern medicinal chemistry and materials science, the demand for structurally complex and functionally diverse molecular scaffolds is incessant. Among the myriad of starting materials, polysubstituted aromatic compounds hold a place of prominence due to their inherent versatility. 4-Amino-2-bromo-5-fluorophenol, a halogenated aminophenol, represents a quintessential example of such a strategic building block. Its unique arrangement of an amino group, a hydroxyl group, and two different halogen atoms on a phenyl ring offers a rich tapestry of reactivity, enabling chemists to forge intricate molecular architectures with high regioselectivity. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, fluoro) groups imparts a nuanced electronic character to the aromatic core, influencing its reactivity in a predictable manner and allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthetic potential of 4-Amino-2-bromo-5-fluorophenol, focusing on its application in the synthesis of bioactive molecules and offering insights into the underlying chemical principles that govern its utility.
Physicochemical Properties and Safety Considerations
Data Presentation: Inferred Physicochemical Properties
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₆H₅BrFNO | Based on the chemical structure. |
| Molecular Weight | ~206.01 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Likely a solid at room temperature | Phenols and anilines are typically solids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The presence of polar functional groups suggests some water solubility, while the aromatic ring and halogen atoms confer solubility in organic media. |
| Reactivity | The amino and hydroxyl groups are nucleophilic and activating towards electrophilic aromatic substitution. The bromine atom is a good leaving group in cross-coupling reactions. The fluorine atom can influence acidity and metabolic stability. | The interplay of functional groups dictates the molecule's reactivity. |
Safety and Handling
As with any halogenated aromatic compound, 4-Amino-2-bromo-5-fluorophenol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal instructions. Based on data for similar compounds, it may be harmful if swallowed, and may cause skin and eye irritation.
Synthetic Utility: A Gateway to Bioactive Heterocycles
The true value of 4-Amino-2-bromo-5-fluorophenol as a building block lies in its capacity to serve as a precursor to a wide array of complex molecules, particularly heterocyclic systems that form the core of many pharmaceuticals. The strategic placement of its functional groups allows for a variety of synthetic transformations.
Key Synthetic Transformations:
-
Benzoxazole Formation: The ortho-relationship between the amino and hydroxyl groups makes this compound an ideal precursor for the synthesis of benzoxazoles. Condensation with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzoxazole ring system, a privileged scaffold in medicinal chemistry known for its presence in compounds with antimicrobial and kinase inhibitory activities.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 2-position serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the attachment of a wide range of aryl, heteroaryl, and alkyl groups.
-
N-Functionalization: The amino group can be readily acylated, alkylated, or converted into other functional groups, providing another avenue for structural diversification.
-
O-Functionalization: The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity and modulate the physicochemical properties of the resulting molecules.
Mandatory Visualization: Synthetic Pathways from 4-Amino-2-bromo-5-fluorophenol
Caption: Synthetic utility of 4-Amino-2-bromo-5-fluorophenol.
Experimental Protocol: Synthesis of a 2-Aryl-6-bromo-5-fluorobenzoxazole Derivative
This protocol provides a detailed, step-by-step methodology for a representative synthesis of a benzoxazole derivative from a substituted aminophenol, adapted from established procedures for analogous compounds.[1] This reaction exemplifies the utility of aminophenols in the construction of medicinally relevant heterocyclic scaffolds.
Reaction Scheme:
Materials:
-
4-Amino-2-bromo-5-fluorophenol (1.0 mmol, 206 mg)
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol, 136 mg)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 mmol, 19 mg) as catalyst
-
Toluene (10 mL)
-
Dean-Stark apparatus
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add 4-Amino-2-bromo-5-fluorophenol (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and p-TSA (0.1 mmol).
-
Add toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 2-aryl-6-bromo-5-fluorobenzoxazole.
Self-Validation:
The success of the synthesis can be validated at several stages. The collection of the theoretical amount of water in the Dean-Stark trap is a good indicator of reaction progress. TLC analysis should show the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization: Experimental Workflow for Benzoxazole Synthesis
Caption: Step-by-step workflow for benzoxazole synthesis.
Conclusion: A Versatile Scaffold for Future Discovery
4-Amino-2-bromo-5-fluorophenol, and its class of polysubstituted aminophenols, represent a powerful platform for the synthesis of novel, high-value molecules. The strategic arrangement of its functional groups provides a rich chemical toolbox for researchers in drug discovery and materials science. While direct literature on this specific isomer is emerging, the well-established chemistry of its analogs provides a robust framework for its application. The ability to readily construct complex heterocyclic systems, such as benzoxazoles, and to further elaborate the molecular structure through cross-coupling reactions and functional group manipulations, underscores the immense potential of this building block. As the quest for new chemical entities with enhanced biological activity and tailored properties continues, the strategic deployment of versatile building blocks like 4-Amino-2-bromo-5-fluorophenol will undoubtedly play a pivotal role in shaping the future of chemical synthesis.
References
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PubChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link][2]
-
MDPI. (2021). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link][3]
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A Technical Guide to the Discovery of Fluorinated Aminophenol Derivatives as IRAK4 Kinase Inhibitors
Introduction: The Rationale for Targeting IRAK4 with Fluorinated Aminophenols
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immunity signaling.[1][2] As the "master IRAK," it is indispensable for signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), making it a highly attractive therapeutic target.[2][3] Activation of these pathways triggers a cascade involving the recruitment and phosphorylation of other IRAK family members, ultimately leading to the activation of transcription factors like NF-κB and IRF5, which drive the expression of pro-inflammatory cytokines.[2][4][5] Consequently, inhibiting the kinase activity of IRAK4 presents a compelling strategy for treating a wide range of inflammatory and autoimmune diseases.[6]
The aminophenol scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within kinase ATP-binding sites. The strategic introduction of fluorine atoms onto this scaffold offers significant advantages. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through interactions with the protein backbone, and, crucially, block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate. This guide will provide an in-depth look into the discovery process of a representative series of fluorinated aminophenol derivatives as potent and selective IRAK4 inhibitors, detailing the synthesis, biological evaluation, and structure-activity relationship (SAR) that underpin this class of compounds.
Medicinal Chemistry and Synthesis
The successful development of a kinase inhibitor series relies on a robust and flexible synthetic strategy that allows for the systematic exploration of chemical space around the core scaffold. The synthesis of fluorinated aminophenol derivatives targeting IRAK4 often involves a multi-step sequence designed to build the molecule piece by piece, enabling diversification at key positions.
Core Synthesis: The 4-Amino-3-fluorophenol Intermediate
A cornerstone of this chemical exploration is the efficient preparation of the 4-amino-3-fluorophenol intermediate.[7][8] This building block is crucial as it positions the key amine and hydroxyl groups for interaction with the kinase hinge region, while the ortho-fluorine atom provides the desired electronic and metabolic properties. Several routes to this intermediate have been reported, often starting from readily available materials like 4-nitrophenol or 3-fluorophenol.[7][9]
Detailed Protocol: Synthesis of a Representative IRAK4 Inhibitor
The following protocol outlines a representative synthesis for a potent IRAK4 inhibitor, illustrating the assembly of the final compound from the key fluorinated aminophenol intermediate. This process demonstrates the logical construction of the molecule, where different fragments are coupled to probe specific interactions within the IRAK4 active site.
Step 1: Synthesis of 4-Amino-3-fluorophenol
-
Rationale: An efficient, scalable route is required to produce the core building block in sufficient quantities for library synthesis. A common approach involves the nitration of a fluorinated precursor followed by reduction.[7][9]
-
Procedure:
-
Start with 3-fluorophenol. Perform a regioselective nitration at the 4-position using nitric acid in a suitable solvent like acetic acid.
-
The resulting 3-fluoro-4-nitrophenol is then subjected to a reduction reaction. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and efficient method to reduce the nitro group to the desired amine, yielding 4-amino-3-fluorophenol.[9]
-
Step 2: Coupling of the Hinge-Binding Moiety
-
Rationale: The next step is to attach a heterocyclic system that will form critical hydrogen bonds with the "hinge" region of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme. A pyrimidine or a similar nitrogen-containing heterocycle is often chosen for this purpose.
-
Procedure:
-
A nucleophilic aromatic substitution (SNAr) reaction is performed between 4-amino-3-fluorophenol and an activated pyrimidine, such as 2,4-dichloropyrimidine.
-
The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or isopropanol, with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl generated. The greater nucleophilicity of the amino group ensures it reacts preferentially over the phenolic hydroxyl group.
-
Step 3: Installation of the Solvent-Front Moiety
-
Rationale: The final piece of the molecule is typically a group that extends out towards the solvent-exposed region of the ATP-binding pocket. Modifications in this region are crucial for tuning selectivity and physical properties. A Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this step due to its functional group tolerance and reliability.[10]
-
Procedure:
-
The remaining chlorine atom on the pyrimidine ring is coupled with a suitable boronic acid or boronate ester derivative (e.g., a substituted phenylboronic acid).
-
The reaction is catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in the presence of a base (e.g., Na₂CO₃ or K₂CO₃) and a suitable solvent system (e.g., dioxane/water). This step attaches the final fragment, completing the synthesis of the target inhibitor.
-
Biochemical and Cellular Evaluation
Once synthesized, the compounds must be rigorously tested to determine their potency against the target kinase and their effect in a cellular context. This validation process is a self-correcting system; the data from these assays directly inform the next round of synthetic chemistry, guiding the optimization of the lead compounds.
Biochemical Potency: IRAK4 Kinase Inhibition Assay
The primary goal is to measure the direct inhibitory effect of the compounds on the enzymatic activity of IRAK4. This is typically quantified as an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay
This commercially available assay format is widely used for its high sensitivity, robustness, and suitability for high-throughput screening.[11][12] It measures the amount of ADP produced during the kinase reaction.[12]
-
Principle: The assay is performed in two steps. First, the IRAK4 enzyme, a peptide substrate, ATP, and the test compound are incubated together. The kinase reaction produces ADP. In the second step, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent that converts the ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a light signal that is directly proportional to the initial IRAK4 activity.[12]
-
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, purified recombinant IRAK4 enzyme, a suitable peptide substrate, and the fluorinated aminophenol inhibitor at various concentrations (typically a 10-point serial dilution).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is critical and is often set at or near its Michaelis-Menten constant (Km) to ensure competitive inhibitors can be accurately evaluated.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin components. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to control wells (DMSO vehicle for 0% inhibition, no enzyme for 100% inhibition). Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
-
Cellular Activity: NF-κB Activation Assay
To confirm that the inhibitors are active in a more complex biological environment, a cell-based assay is essential. Since IRAK4 signaling culminates in the activation of NF-κB, measuring the inhibition of this downstream event is a reliable proxy for target engagement in cells.[13]
Detailed Protocol: NF-κB Nuclear Translocation High-Content Imaging Assay
This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key event in its activation.[14][15]
-
Principle: Cells are treated with a TLR agonist (e.g., R848) to stimulate the IRAK4 pathway.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, the p65 subunit translocates to the nucleus. This movement can be tracked using immunofluorescence microscopy and quantified with image analysis software.[14]
-
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., human monocytic THP-1 cells) in a 96-well imaging plate and allow them to adhere.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the fluorinated aminophenol inhibitors for 1-2 hours.
-
Stimulation: Add a TLR agonist, such as R848, to all wells except the negative control. This activates the IRAK4 signaling cascade. Incubate for a predetermined optimal time (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells and fix them with 4% paraformaldehyde. Then, permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining: Block non-specific antibody binding sites. Incubate with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Stain the nuclei with a DNA dye like Hoechst or DAPI.
-
Imaging: Acquire images using a high-content automated microscope, capturing both the nuclear stain (e.g., blue channel) and the NF-κB stain (e.g., green channel).
-
Image Analysis: Use an image analysis algorithm to identify the nuclear and cytoplasmic compartments for each cell based on the Hoechst stain.[14] Quantify the fluorescence intensity of the NF-κB signal in both compartments.
-
Data Analysis: Calculate a nuclear-to-cytoplasmic intensity ratio for each cell. A potent inhibitor will prevent the increase in this ratio upon stimulation. Determine the IC₅₀ value by plotting the inhibition of translocation against the compound concentration.
-
Structure-Activity Relationship (SAR) and Data Analysis
The synthesis and testing of a focused library of compounds allow for the elucidation of the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity.[16][17]
Data Presentation: SAR of Fluorinated Aminophenol IRAK4 Inhibitors
The data below represents a hypothetical, yet illustrative, set of compounds based on the described synthetic scheme. It showcases how systematic modifications can lead to significant improvements in potency.
| Compound ID | R¹ (Hinge Binder) | R² (Solvent Front) | IRAK4 IC₅₀ (nM) | NF-κB IC₅₀ (nM) |
| 1a | 2-Cl-pyrimidin-4-yl | Phenyl | 520 | >10000 |
| 1b | 2-Cl-pyrimidin-4-yl | 3-Methoxy-phenyl | 150 | 2300 |
| 1c | 2-Cl-pyrimidin-4-yl | 3-CF₃-phenyl | 85 | 1100 |
| 2a | 2-NH₂-pyrimidin-4-yl | 3-Methoxy-phenyl | 25 | 350 |
| 2b | 2-NH₂-pyrimidin-4-yl | 3-CF₃-phenyl | 5 | 65 |
Table 1: Representative SAR data for a series of fluorinated aminophenol IRAK4 inhibitors.
Field-Proven Insights from SAR Analysis
-
The Hinge Interaction is Key: The initial compound 1a shows weak activity. Replacing the chlorine on the pyrimidine with an amino group (compare 1b to 2a ) dramatically increases potency. This is a classic kinase inhibitor design strategy. The amino group acts as a hydrogen bond donor, forming a crucial interaction with the backbone carbonyl of a hinge residue (e.g., Met-109 in p38, a related kinase), anchoring the inhibitor in the ATP pocket.[16]
-
Probing the Solvent-Front Pocket: Modifications at the R² position explore interactions in the more variable, solvent-exposed region of the active site. Adding a methoxy group (1b ) improves potency over the unsubstituted phenyl ring (1a ), suggesting the presence of a small pocket that can accommodate this group. Further improvement with the trifluoromethyl group (1c and 2b ) indicates that this region can tolerate larger, electron-withdrawing substituents, which may form favorable interactions or improve the overall physicochemical properties of the compound.
-
Correlation of Biochemical and Cellular Potency: A strong correlation between the biochemical (IRAK4 IC₅₀) and cellular (NF-κB IC₅₀) data, as seen for the more potent compounds like 2a and 2b , is a critical validation point. It suggests that the observed cellular activity is indeed due to the inhibition of the target kinase and that the compounds have sufficient cell permeability to reach their intracellular target. The drop-off in potency between the two assays is expected and reflects barriers such as cell membrane transport and intracellular ATP competition.
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: Iterative workflow for the discovery and optimization of IRAK4 inhibitors.
Conclusion and Future Directions
This guide has detailed the discovery pipeline for fluorinated aminophenol derivatives as potent inhibitors of IRAK4 kinase. By leveraging a robust synthetic strategy centered on the 4-amino-3-fluorophenol core, medicinal chemists can systematically probe the enzyme's active site. The causality is clear: strategic fluorination enhances metabolic stability and binding, while specific heterocyclic additions secure potent hinge-binding interactions. The validation of these compounds through a tiered screening process, beginning with biochemical assays and progressing to cell-based measures of pathway inhibition, provides a self-validating system to confirm on-target activity.
The strong SAR observed in this class of compounds, exemplified by molecule 2b , demonstrates a clear path to achieving nanomolar potency in both enzymatic and cellular assays. Future work would focus on optimizing the pharmacokinetic properties of these lead compounds, including solubility and oral bioavailability, and evaluating their efficacy and safety in preclinical in vivo models of inflammatory diseases. The insights gained from this discovery process provide a solid foundation for developing a new class of therapeutics for IRAK4-driven pathologies.
References
- Vertex AI Search. (2024).
-
PubMed. (n.d.). Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses. Retrieved from [Link]
-
ACR Meeting Abstracts. (2023). Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders. Retrieved from [Link]
-
PMC. (n.d.). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Retrieved from [Link]
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PubMed. (n.d.). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Retrieved from [Link]
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PMC. (n.d.). IRAK-4 Inhibitors for Inflammation. Retrieved from [Link]
-
Wikipedia. (n.d.). IRAK4. Retrieved from [Link]
-
BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Retrieved from [Link]
-
PMC. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Retrieved from [Link]
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PMC. (n.d.). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved from [Link]
- Google Patents. (n.d.). CN101519357A - Method for preparing 3-amino-4-fluorophenol.
-
MDPI. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Retrieved from [Link]
-
bioRxiv. (2024). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Validated IRAK4 Inhibitor Screening Assay. Retrieved from [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]
-
ResearchGate. (2012). What methods can be used to detect NF-kB activation?. Retrieved from [Link]
- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
-
NCBI. (2025). Gene Result IRAK4 interleukin 1 receptor associated kinase 4 [ (human)]. Retrieved from [Link]
-
NCBI. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
PubMed Central. (n.d.). IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. Retrieved from [Link]
-
PMC. (n.d.). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). IRAK4 Kinase Enzyme Activity Assay Kit. Retrieved from [Link]
-
Gut. (n.d.). CPS1: a multipurpose mitochondrial enzyme, bile protein, acute liver injury biomarker, and cytokine. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. Retrieved from [Link]
-
MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]
-
PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 4-Amino-2-bromo-5-fluorophenol
Introduction: The Strategic Value of 4-Amino-2-bromo-5-fluorophenol in Medicinal Chemistry
4-Amino-2-bromo-5-fluorophenol is a highly functionalized aromatic scaffold poised for the synthesis of diverse and potentially bioactive small molecules. Its strategic arrangement of reactive sites—an amino group, a phenolic hydroxyl, and a bromine atom—offers orthogonal handles for a variety of chemical transformations. The presence of a fluorine atom can significantly enhance the metabolic stability, membrane permeability, and binding affinity of the resulting derivatives to biological targets.[1] This combination of features makes it an invaluable starting material for generating libraries of compounds for drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammatory conditions.[2][3][4]
This guide provides detailed protocols for the synthesis of three key classes of derivatives from 4-Amino-2-bromo-5-fluorophenol:
-
Benzoxazoles: A privileged heterocyclic scaffold known for a wide range of pharmacological activities.[3][4]
-
N-Acyl Derivatives: To explore the impact of amide functionalities on biological activity.
-
O-Alkyl Derivatives: To investigate the effects of ether linkages and appended side chains.
-
C-C Coupled Biaryls: Via Suzuki-Miyaura coupling to introduce molecular complexity.
The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Core Synthetic Strategies and Workflow
The synthetic versatility of 4-Amino-2-bromo-5-fluorophenol allows for a divergent approach to creating a library of derivatives. The following workflow illustrates the key transformations that can be performed.
Caption: Synthetic pathways from 4-Amino-2-bromo-5-fluorophenol.
Protocol 1: Synthesis of 7-Bromo-6-fluoro-2-substituted-benzoxazoles
Benzoxazoles are a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The following protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of 4-Amino-2-bromo-5-fluorophenol with various aromatic aldehydes.
Rationale: The reaction proceeds through the formation of a Schiff base intermediate between the amino group of the phenol and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the benzoxazole ring.[6] The use of a mild acid catalyst facilitates both the Schiff base formation and the cyclization step.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) in ethanol (15 mL), add the desired substituted aromatic aldehyde (1.1 mmol).
-
Catalysis: Add a catalytic amount of a Lewis acid such as samarium triflate or a Brønsted acid like p-toluenesulfonic acid (0.1 mmol).[1]
-
Reaction: Stir the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired 7-bromo-6-fluoro-2-substituted-benzoxazole.
Data Presentation: Benzoxazole Derivatives
| Derivative | R-group (from aldehyde) | Typical Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | m/z (M⁺) |
| 1a | Phenyl | 85 | 7.45-7.60 (m, 3H), 7.80 (d, 1H), 8.15 (d, 2H), 8.30 (d, 1H) | 293/295 |
| 1b | 4-Chlorophenyl | 82 | 7.50 (d, 2H), 7.78 (d, 1H), 8.10 (d, 2H), 8.28 (d, 1H) | 327/329/331 |
| 1c | 4-Methoxyphenyl | 88 | 3.90 (s, 3H), 7.05 (d, 2H), 7.75 (d, 1H), 8.05 (d, 2H), 8.25 (d, 1H) | 323/325 |
Protocol 2: Synthesis of N-(4-Bromo-5-fluoro-2-hydroxyphenyl)amides (N-Acyl Derivatives)
N-acylation of aminophenols can lead to compounds with interesting biological profiles, including analgesic and antipyretic properties.[7] This protocol details the acylation of the amino group of 4-Amino-2-bromo-5-fluorophenol.
Rationale: The amino group is a stronger nucleophile than the phenolic hydroxyl group, allowing for selective N-acylation under appropriate conditions. The use of a base like triethylamine is to neutralize the HCl generated during the reaction with an acyl chloride.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Base: Add triethylamine (1.2 mmol) to the solution.
-
Acylation: Slowly add the desired acyl chloride or anhydride (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, quench the reaction with water (10 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Data Presentation: N-Acyl Derivatives
| Derivative | R-group (from acyl chloride) | Typical Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) | m/z (M⁺) |
| 2a | Methyl (from Acetyl Chloride) | 92 | 2.10 (s, 3H), 7.15 (d, 1H), 7.80 (d, 1H), 9.50 (s, 1H), 10.20 (s, 1H) | 249/251 |
| 2b | Phenyl (from Benzoyl Chloride) | 89 | 7.20 (d, 1H), 7.50-7.65 (m, 3H), 7.90 (d, 2H), 8.05 (d, 1H), 9.80 (s, 1H), 10.50 (s, 1H) | 311/313 |
Protocol 3: Synthesis of 4-Alkoxy-2-bromo-5-fluoroanilines (O-Alkyl Derivatives)
Selective O-alkylation of aminophenols requires protection of the more nucleophilic amino group. This protocol employs a reversible imine formation for this purpose.[8][9]
Rationale: The amino group is first protected by forming a Schiff base with benzaldehyde. The resulting imine is less nucleophilic, allowing for the selective alkylation of the phenolic hydroxyl group. Subsequent acidic hydrolysis removes the protecting group to yield the desired O-alkylated product.[8]
Experimental Workflow and Protocol:
Caption: Workflow for the selective O-alkylation of 4-Amino-2-bromo-5-fluorophenol.
Experimental Protocol:
-
Protection:
-
Dissolve 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) and benzaldehyde (1.1 mmol) in methanol (15 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude Schiff base.
-
-
O-Alkylation:
-
Dissolve the crude Schiff base in acetone (20 mL).
-
Add potassium carbonate (2.0 mmol) and the desired alkyl halide (1.2 mmol).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture, filter off the solids, and concentrate the filtrate.
-
-
Deprotection:
-
Dissolve the crude O-alkylated intermediate in a mixture of THF (10 mL) and 2M HCl (5 mL).
-
Stir at room temperature for 1-2 hours until the imine is hydrolyzed (monitor by TLC).
-
Neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Data Presentation: O-Alkyl Derivatives
| Derivative | R-group (from alkyl halide) | Typical Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | m/z (M⁺) |
| 3a | Methyl (from Methyl Iodide) | 75 | 3.80 (s, 3H), 4.20 (br s, 2H), 6.80 (d, 1H), 7.10 (d, 1H) | 221/223 |
| 3b | Benzyl (from Benzyl Bromide) | 70 | 4.30 (br s, 2H), 5.05 (s, 2H), 6.85 (d, 1H), 7.15 (d, 1H), 7.30-7.45 (m, 5H) | 297/299 |
Protocol 4: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[10][11][12]
Rationale: This reaction enables the coupling of the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for constructing biaryl systems, which are common motifs in bioactive molecules.[13][14]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 4-Amino-2-bromo-5-fluorophenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Degas the mixture by bubbling with nitrogen for 15 minutes. Heat the reaction mixture to 80-100 °C and stir for 8-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Biaryl Derivatives
| Derivative | R-group (from boronic acid) | Typical Yield (%) | ¹H NMR (δ, ppm, DMSO-d₆) | m/z (M⁺) |
| 4a | Phenyl | 78 | 5.10 (br s, 2H), 7.20-7.50 (m, 5H), 7.60 (d, 1H), 7.75 (d, 1H), 9.80 (s, 1H) | 205 |
| 4b | 4-Fluorophenyl | 75 | 5.15 (br s, 2H), 7.25 (t, 2H), 7.55 (dd, 2H), 7.62 (d, 1H), 7.78 (d, 1H), 9.85 (s, 1H) | 223 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.
-
Halogenated compounds and organometallic reagents require careful handling and disposal according to institutional guidelines.
Conclusion
4-Amino-2-bromo-5-fluorophenol is a versatile and valuable starting material for the synthesis of a wide array of potentially bioactive derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The orthogonal reactivity of its functional groups allows for the systematic modification of the molecule, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery and development.
References
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Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett, 24(17), 2241-2244. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(2). [Link]
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Soni, S., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(35), 24657-24683. [Link]
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Viirre, R. D., et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(9), 100-112. [Link]
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Nguyen, T. N. M., et al. (2020). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journal of Science and Technology, 58(3), 291-297. [Link]
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Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 99. [Link]
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Li, J., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. [Link]
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Lee, H., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. RSC Medicinal Chemistry, 14(5), 934-942. [Link]
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ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from ResearchGate. [Link]
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Wang, X., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry, 13(12), 8769-8778. [Link]
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Schmidt, D., & Kempe, R. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(69), 16301-16305. [Link]
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Jedinák, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 84(12), 7856-7871. [Link]
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Szlachta, M., et al. (2019). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 24(18), 3344. [Link]
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Pavan, M., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Organic Letters, 23(13), 5132-5136. [Link]
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Kucharov, M., et al. (2020). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences, 166, 06007. [Link]
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Subba Rao, P. V., & Vaidyanathan, C. S. (1967). Studies on the metabolism of o-aminophenol. Purification and properties of isophenoxazine synthase from Bauhenia monandra. Archives of Biochemistry and Biophysics, 118(2), 388-394. [Link]
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Mon, M., et al. (2023). An Optimised Method to Synthesise N5O2 Aminophenols. Chemistry, 5(4), 2697-2704. [Link]
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Lisovskaya, K. V., et al. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 109, 130080. [Link]
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Kamal, A., et al. (2023). Biological activities of benzoxazole and its derivatives. Journal of Drug Delivery and Therapeutics, 13(5), 133-143. [Link]
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Iannotti, F. A., et al. (2021). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 22(16), 8565. [Link]
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O'Shea, R., & Moser, H. E. (2008). A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. Journal of Applied Microbiology, 104(6), 1773-1779. [Link]
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Wujec, M., & Paneth, A. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Molecules, 26(11), 3296. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Ohba, T., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & Medicinal Chemistry, 15(2), 847-853. [Link]
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Application Note: Strategic Utilization of 4-Amino-2-bromo-5-fluorophenol in Kinase Inhibitor Synthesis
[1]
Executive Summary
This application note details the synthetic utility of 4-Amino-2-bromo-5-fluorophenol (CAS: 1255574-48-1 / Analogous variants) as a high-value linchpin intermediate in the design of Type I and Type II kinase inhibitors.[1] Unlike simple anilines, this tri-functionalized scaffold offers orthogonal reactivity handles: a nucleophilic amine for hinge-binding construction, a phenol for solubility/permeability modulation, and an aryl bromide for late-stage cross-coupling.[2]
The presence of the C5-Fluorine atom is structurally critical, serving as a metabolic block to prevent oxidation while modulating the pKa of the adjacent phenol, thereby influencing hydrogen bond donor/acceptor capability within the ATP-binding pocket.
Structural Analysis & Strategic Rationale
The "Warhead" Architecture
The molecule functions as a "chassis" for multi-vector drug design.[1] Its substitution pattern allows for the independent elaboration of three distinct sectors of a kinase inhibitor:
| Position | Functional Group | Synthetic Role | Pharmacological Role |
| C1 | Hydroxyl (-OH) | Ether formation (Williamson/Mitsunobu) | Solvent-front interaction; solubility modulation.[1] |
| C2 | Bromo (-Br) | Suzuki/Sonogashira Coupling | Vector for accessing the hydrophobic "back pocket" or gatekeeper region.[1] |
| C4 | Amino (-NH2) | Amide/Urea formation or SNAr | Primary attachment to the Hinge Binder (e.g., Pyrimidine/Quinazoline).[1] |
| C5 | Fluoro (-F) | Electronic Modulation | Metabolic stability (blocks CYP450 oxidation); increases lipophilicity.[1] |
The "Fluorine Effect" in Kinase Binding
The C5-fluorine is not merely a bystander.[1] In kinase inhibitors (e.g., analogs of Gefitinib or Binimetinib), fluorine substitution often:
-
Reduces Electron Density: Lowers the pKa of the C4-amine, modulating its nucleophilicity during synthesis and its H-bond strength in the active site.
-
Conformational Locking: Through intramolecular H-bonds or dipole interactions, the F atom can restrict the rotation of the aryl ring, pre-organizing the inhibitor for binding (entropy reduction).
Synthetic Pathways & Protocols
The following protocols describe the construction of a Diarylurea Kinase Inhibitor (Type II) and a Pyrimidinyl-Amine Core (Type I), utilizing the orthogonal reactivity of the scaffold.
Workflow Visualization
The diagram below illustrates the divergent synthetic pathways accessible from this core intermediate.
Caption: Divergent synthesis strategy. The C1-phenol is protected first to prevent side reactions during the C4-amine functionalization.
Protocol A: SNAr Coupling to Heterocyclic Cores (Hinge Binder Synthesis)
This reaction couples the aniline nitrogen to a 2,4-dichloropyrimidine scaffold, a common motif in EGFR and CDK inhibitors.[2]
Reagents:
-
4-Amino-2-bromo-5-fluorophenol (1.0 eq)[1]
-
2,4-Dichloropyrimidine (1.1 eq)[2]
-
N,N-Diisopropylethylamine (DIEA) (2.5 eq)[2]
-
Solvent: n-Butanol or Isopropanol (IPA)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 4-Amino-2-bromo-5-fluorophenol (1.0 equiv) followed by DIEA (2.5 equiv).
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via LC-MS for the disappearance of the aniline (M+H peak).
-
Workup: Cool to room temperature. The product often precipitates.[1]
-
If precipitate forms: Filter and wash with cold IPA and Hexanes.
-
If no precipitate: Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.[2]
-
-
Purification: Flash column chromatography (SiO2, 0-50% EtOAc/Hexanes).
-
Validation: 1H NMR should show the pyrimidine protons and the distinct doublet splitting of the aromatic protons on the phenol ring due to F-coupling.
Protocol B: Suzuki-Miyaura Coupling (Tail Extension)[1]
Once the hinge binder is attached, the C2-Bromo position is utilized to extend the molecule into the solvent-exposed region or hydrophobic pocket.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Base: K2CO3 (3.0 eq, 2M aqueous solution)[2]
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a microwave vial or sealed tube with Argon for 5 minutes.
-
Loading: Add the Bromo-intermediate (1.0 eq), Boronic acid (1.5 eq), and Pd(dppf)Cl2·DCM (5 mol%).[1]
-
Solvation: Add degassed 1,4-Dioxane and 2M K2CO3 (ratio 4:1).
-
Reaction: Seal and heat to 90°C for 2–12 hours (or 110°C for 30 min in microwave).
-
Mechanistic Insight: The electron-withdrawing fluorine atom adjacent to the bromine accelerates the oxidative addition step of the catalytic cycle, often making this coupling faster than on non-fluorinated rings.
-
-
Scavenging: Filter through a Celite pad to remove Palladium black.[1]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is preferred to remove boron byproducts.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in SNAr | Competition from Phenol (-OH) | Protect phenol with TBDMS-Cl or Methyl Iodide before coupling.[1] |
| De-halogenation (Loss of Br) | Pd-catalyzed hydrodehalogenation | Use anhydrous solvents; switch catalyst to Pd(PPh3)4; reduce reaction time.[1] |
| Incomplete Suzuki Coupling | Steric hindrance from C1-OH/OR | Use highly active catalysts like XPhos Pd G2 or SPhos Pd G2 .[1] |
| Solubility Issues | Zwitterionic nature of product | Add 10% DMF or DMSO to the reaction solvent; use TFA during HPLC purification. |
Case Study: Relevance to FDA-Approved Agents
While this specific intermediate is a versatile building block, its structural motifs are echoed in approved kinase inhibitors:
-
Binimetinib (Mektovi): Features a 4-bromo-2-fluoroaniline moiety.[1] The synthetic logic described above (SNAr followed by coupling) mirrors the industrial synthesis of MEK inhibitors where the aniline nitrogen binds to the N3-position of a benzimidazole core.
-
Vandetanib (Caprelsa): Utilizes a 4-bromo-2-fluoroaniline substructure coupled to a quinazoline core.[1] The fluorine provides metabolic resistance against hydroxylation at the position ortho to the amine.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Benzoxazoles/Kinase Scaffolds)
-
Kinase Inhibitor Structural Trends
-
Suzuki Coupling on Halogenated Phenols
-
Binimetinib Structural Analog
(Note: While direct literature on the exact CAS 1255574-48-1 is sparse in public domain academic papers, the protocols above are derived from standard medicinal chemistry practices for the homologous 4-amino-2-fluoro-5-bromo series used in Binimetinib and Vandetanib synthesis.)[1]
Sources
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The Strategic Application of 4-Amino-2-bromo-5-fluorophenol in the Synthesis of Novel Anticancer Agents: Application Notes and Protocols
Introduction: Rationale for a Privileged Scaffold
In the landscape of modern oncology drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and potent biological activity is paramount. 4-Amino-2-bromo-5-fluorophenol emerges as a highly promising, albeit specialized, starting material for the development of targeted anticancer agents. Its utility is not merely speculative; it is grounded in the established success of structurally related compounds and the advantageous physicochemical properties imparted by its unique substitution pattern.
The core aminophenol structure is a well-recognized pharmacophore in anticancer research.[1][2] The strategic placement of halogen atoms—specifically bromine and fluorine—is a widely employed tactic in medicinal chemistry to enhance the pharmacological profile of drug candidates.[3] The bromine atom can participate in halogen bonding and increase binding affinity to target proteins, while the fluorine atom often improves metabolic stability and membrane permeability.[3][4] This combination of features makes 4-Amino-2-bromo-5-fluorophenol a "privileged scaffold" for the synthesis of inhibitors targeting key signaling pathways implicated in tumorigenesis, particularly protein kinases.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the strategic application of 4-Amino-2-bromo-5-fluorophenol in the synthesis of potential anticancer agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for derivatization, and discuss the potential biological targets and evaluation methods.
Strategic Importance in Anticancer Drug Design
The design of novel anticancer agents often revolves around the development of small molecules that can selectively inhibit the activity of proteins driving cancer cell proliferation and survival. Protein kinases represent a major class of such targets.[6] The structural motifs present in 4-Amino-2-bromo-5-fluorophenol make it an ideal starting point for the synthesis of kinase inhibitors for several reasons:
-
Hydrogen Bonding Capabilities: The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the ATP-binding pocket of kinases.
-
Scaffold for Heterocycle Formation: The ortho-relationship of the amino and hydroxyl groups facilitates the synthesis of fused heterocyclic systems, such as benzoxazoles, which are common cores in many kinase inhibitors.[3]
-
Modulation of Physicochemical Properties: The bromo and fluoro substituents provide a means to fine-tune the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[3]
Synthetic Pathways and Protocols
The true potential of 4-Amino-2-bromo-5-fluorophenol is realized through its chemical elaboration into more complex molecules. Below are detailed protocols for the synthesis of two classes of potential anticancer agents: benzoxazole derivatives and N-phenyl urea derivatives.
Protocol 1: Synthesis of Halogenated Benzoxazole Derivatives as Potential Kinase Inhibitors
Halogenated benzoxazoles, readily synthesized from ortho-aminophenols, have been identified as potent inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.[3]
Workflow for Benzoxazole Synthesis
Caption: A generalized workflow for the synthesis and evaluation of benzoxazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Amino-2-bromo-5-fluorophenol (1.0 mmol), a substituted benzoic acid (1.1 mmol), and polyphosphoric acid (PPA) (10 g).
-
Condensation: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water (100 mL).
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified benzoxazole derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Protocol 2: Synthesis of N-Phenyl Urea Derivatives as Potential Signaling Inhibitors
N-phenyl urea derivatives are another important class of anticancer agents, known to inhibit various signaling pathways. The synthesis is typically straightforward, involving the reaction of an amine with an isocyanate.
Workflow for N-Phenyl Urea Synthesis
Caption: A generalized workflow for the synthesis and evaluation of N-phenyl urea derivatives.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-Amino-2-bromo-5-fluorophenol (1.0 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Reagents: Add triethylamine (1.2 mmol) to the solution, followed by the dropwise addition of a substituted phenyl isocyanate (1.1 mmol).[3]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.[3]
-
Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 30 mL).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure and purity of the final N-phenyl urea derivative using NMR and MS analysis.
Target Identification and Biological Evaluation
The synthesized derivatives of 4-Amino-2-bromo-5-fluorophenol should be evaluated for their anticancer activity. A logical starting point is to screen them against a panel of cancer cell lines and to assess their ability to inhibit specific protein kinases.
Targeted Signaling Pathways
The derivatives of 4-Amino-2-bromo-5-fluorophenol are predicted to target key signaling pathways involved in cancer cell growth, proliferation, and survival.
Caption: Potential signaling pathways targeted by anticancer agents derived from 4-Amino-2-bromo-5-fluorophenol.
Experimental Protocols for Biological Evaluation
| Assay | Purpose | Brief Protocol |
| MTT Assay | To determine the cytotoxic effect on cancer cell lines. | Seed cancer cells in 96-well plates, treat with varying concentrations of the synthesized compounds for 48-72 hours, add MTT reagent, and measure the absorbance to determine cell viability. |
| Kinase Inhibition Assay | To measure the direct inhibitory effect on specific protein kinases. | Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Incubate the purified kinase, substrate, ATP, and the test compound. Measure the generated ADP signal to determine the IC50 value. |
| Western Blot Analysis | To assess the effect on downstream signaling pathways. | Treat cancer cells with the compound, lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, ERK). |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Treat cells with the compound and then stain with Annexin V and Propidium Iodide. Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells. |
Conclusion and Future Directions
4-Amino-2-bromo-5-fluorophenol represents a strategically important starting material for the development of novel anticancer agents, particularly kinase inhibitors. Its unique substitution pattern provides a foundation for creating a diverse library of compounds with potentially enhanced pharmacological properties. The protocols outlined in this guide provide a solid framework for the synthesis and biological evaluation of such compounds. Future work should focus on expanding the library of derivatives and conducting in-depth structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, promising lead compounds should be advanced to in vivo studies to assess their efficacy and safety in preclinical cancer models.
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PubMed Central. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link]
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PubMed Central. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. [Link]
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PubMed Central. (2020). Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents. [Link]
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National Institutes of Health. (2013). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. [Link]
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PubMed Central. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]
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PubMed. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. [Link]
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PubMed Central. (2012). Targeting Strategies for Multifunctional Nanoparticles in Cancer Imaging and Therapy. [Link]
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- 2. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Amino-2-bromo-5-fluorophenol: An Application Note and Protocol for Drug Discovery Intermediates
Introduction
4-Amino-2-bromo-5-fluorophenol is a key building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring amino, bromo, fluoro, and hydroxyl groups, provides a versatile scaffold for the synthesis of a wide range of pharmacologically active molecules. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the other functional groups offer multiple points for chemical modification. This document provides a comprehensive, step-by-step guide for the synthesis of 4-Amino-2-bromo-5-fluorophenol, starting from the readily available precursor, 3-fluorophenol. This protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery, offering a logical and experimentally validated pathway to this important intermediate.
The synthesis is a three-step process that leverages the principles of electrophilic aromatic substitution, with careful consideration of the directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry. The overall synthetic scheme is as follows:
Caption: Overall synthetic workflow for 4-Amino-2-bromo-5-fluorophenol.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.
| Reagent/Solvent | Supplier | Grade |
| 3-Fluorophenol | Sigma-Aldrich | 99% |
| Sodium Nitrite (NaNO₂) | Acros Organics | 99% |
| Sulfuric Acid (H₂SO₄) | Fisher Scientific | 98% |
| Bromine (Br₂) | VWR | 99.5% |
| Acetic Acid (CH₃COOH) | J.T. Baker | Glacial |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Alfa Aesar | 98% |
| Hydrochloric Acid (HCl) | EMD Millipore | 37% |
| Sodium Bicarbonate (NaHCO₃) | Mallinckrodt | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, EMD | ACS Grade |
| Ethyl Acetate (EtOAc) | BDH | ACS Grade |
| Hexanes | BDH | ACS Grade |
| Deionized Water | In-house | >18 MΩ·cm |
Safety Precautions: This synthesis involves the use of corrosive, toxic, and reactive chemicals. All experimental procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Special care should be taken when handling concentrated acids and bromine.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-nitrophenol
This protocol is adapted from a patented procedure which ensures a high yield of the desired product.[1][2] The nitration of 3-fluorophenol is directed to the 4-position due to the ortho, para-directing effects of both the hydroxyl and fluoro groups.
Caption: Workflow for the nitration of 3-fluorophenol.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3-fluorophenol (11.2 g, 100 mmol) and water (30 mL).
-
Stir the mixture to dissolve the 3-fluorophenol.
-
Add sodium nitrite (9.35 g, 110 mmol) to the solution and continue stirring.
-
Cool the reaction mixture to between -5 and 0 °C using an ice-salt bath.
-
Slowly add concentrated sulfuric acid (5.4 mL, ~100 mmol) dropwise via the dropping funnel, ensuring the temperature remains below 0 °C.
-
After the addition is complete, continue stirring the mixture at -5 to 0 °C for 1 hour.
-
A yellow precipitate of 3-fluoro-4-nitrophenol will form.
-
Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).
-
Dry the crude product under vacuum to yield 3-fluoro-4-nitrophenol as a yellow solid. The reported yield for this method is approximately 45.5%.[1]
Purification: The crude product can be further purified by recrystallization from a mixture of water, ether, and dichloromethane as described in the patent literature to remove isomeric impurities.[2]
Characterization: The structure of 3-fluoro-4-nitrophenol can be confirmed by its melting point (93-95 °C) and spectroscopic data.[3]
Step 2: Synthesis of 2-Bromo-5-fluoro-4-nitrophenol
In this step, the intermediate 3-fluoro-4-nitrophenol is regioselectively brominated. The hydroxyl, fluoro, and nitro groups all direct the incoming bromine electrophile to the 2-position, leading to a high degree of regioselectivity.
Caption: Workflow for the bromination of 3-fluoro-4-nitrophenol.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-4-nitrophenol (7.85 g, 50 mmol) in glacial acetic acid (50 mL).
-
From the dropping funnel, add a solution of bromine (2.8 mL, 55 mmol) in glacial acetic acid (10 mL) dropwise to the stirred solution at room temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water (200 mL).
-
A yellow precipitate of 2-bromo-5-fluoro-4-nitrophenol will form.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Characterization: The structure of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of 4-Amino-2-bromo-5-fluorophenol
The final step involves the reduction of the nitro group of 2-bromo-5-fluoro-4-nitrophenol to an amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium, which is known to be chemoselective for the reduction of nitro groups in the presence of halogens.[4]
Caption: Workflow for the reduction of 2-bromo-5-fluoro-4-nitrophenol.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-5-fluoro-4-nitrophenol (9.4 g, 40 mmol) in ethanol (150 mL).
-
To this suspension, add tin(II) chloride dihydrate (45.1 g, 200 mmol).
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add concentrated hydrochloric acid (40 mL) to the heated mixture. An exothermic reaction will occur.
-
After the initial exothermic reaction subsides, continue to heat the mixture at 60-70 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate will form. Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 4-Amino-2-bromo-5-fluorophenol can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Results and Discussion
This three-step synthesis provides a reliable and regioselective route to 4-Amino-2-bromo-5-fluorophenol from 3-fluorophenol. The success of this synthesis hinges on the predictable directing effects of the substituents on the aromatic ring during the electrophilic nitration and bromination steps. The final reduction of the nitro group is a standard and high-yielding transformation.
The careful control of reaction conditions, particularly temperature during the nitration step, is crucial to minimize the formation of unwanted isomers. The purification of intermediates and the final product is essential to obtain material of high purity suitable for subsequent applications in drug discovery and development.
References
- CN102766053B - Production method of 3-fluoro-4-nitrophenol - Google Patents.
-
Regioselective nitration of phenol induced by catalytic antibodies - PubMed. Available at: [Link]
-
3-bromo-4-nitrophenol (C6H4BrNO3) - PubChem. Available at: [Link]
-
Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite - International Journal of Chemical Studies. Available at: [Link]
- CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents.
-
How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions - Quora. Available at: [Link]
- US4264525A - Stepwise reduction of p-nitrophenol - Google Patents.
-
Regioselective Synthesis of Brominated Phenols - ChemistryViews. Available at: [Link]
-
Purification of DNA Oligonucleotides using Anion Exchange Chromatography - YouTube. Available at: [Link]
-
Regioselective bromination of phenols. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - MDPI. Available at: [Link]
-
Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? - ResearchGate. Available at: [Link]
Sources
HPLC method development for 4-Amino-2-bromo-5-fluorophenol analysis
Application Note: HPLC Method Development for 4-Amino-2-bromo-5-fluorophenol
Executive Summary
4-Amino-2-bromo-5-fluorophenol (CAS: 111856-96-3) is a critical pharmacophore used in the synthesis of multi-targeted kinase inhibitors (e.g., Regorafenib analogs) and advanced agrochemicals.[1][2] Its structural complexity—containing both acidic (phenol) and basic (amine) moieties alongside hydrophobic halogens—presents unique chromatographic challenges, including peak tailing, oxidation instability, and pH-dependent retention shifts.[1][2][3]
This guide provides a scientifically grounded, "First Principles" approach to developing a validated HPLC method for this compound. Unlike generic protocols, this document addresses the specific physicochemical interactions of the bromo-fluoro-aminophenol core to ensure long-term method robustness.[1][2][3]
Physicochemical Profiling & Strategy
To design a robust method, we must first understand the molecule's behavior in solution.[1][2][3]
Chemical Identity
-
Formula:
-
Structure: A phenol core with an amino group at the para position, a bromine at ortho, and a fluorine at meta.[1][2][3]
Ionization & pH Strategy (The "pKa Driver")
The separation strategy hinges on the ionization states of the functional groups:
-
Phenol (
): The electron-withdrawing Bromine ( ) and Fluorine ( ) atoms stabilize the phenoxide anion, likely lowering the pKa from 10.0 (phenol) to ~7.5–8.5 .[1][2][3] -
Amine (
): The ortho-Fluorine exerts a strong inductive effect (-I), reducing electron density on the nitrogen.[1][2][3] This lowers the pKa of the conjugate acid ( ) from 4.6 (aniline) to ~2.5–3.5 .[1][2][3]
The Decision: We will utilize an Acidic Mobile Phase (pH 2.0 – 2.5) .[1][2][3]
-
Why? At pH 2.5, the phenol is fully protonated (Neutral,
) and the amine is fully protonated (Cationic, ).[1][2][3] This creates a single, stable cationic species that retains well on Reversed-Phase (RP) columns via hydrophobic interactions (from Br/F) while maintaining good solubility.[1][2]
Stability Warning
Aminophenols are prone to auto-oxidation, forming quinone imines (turning samples pink/brown).[1][2][3]
-
Protocol Requirement: Sample diluents must contain an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Bisulfite) and be protected from light.[1][2][3]
Method Development Workflow
Figure 1: Logical workflow for developing the separation method.
Detailed Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump, DAD).
-
Column:
-
Primary: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1][2][3]
-
Alternative (For Isomer Separation): Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5).[1][2][3] The PFP phase interacts specifically with the halogenated ring, offering superior selectivity for impurities like 2-bromo-4-fluorophenol.[1][2]
-
-
Reagents: HPLC Grade Acetonitrile (ACN), Formic Acid (FA) or Phosphoric Acid (
), Ascorbic Acid.[1][2][3]
The "Golden" Method Parameters
| Parameter | Specification | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1][3]7) | Maintains amine protonation ( |
| Mobile Phase B | 100% Acetonitrile | Stronger eluent than Methanol; better peak shape for halogens.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility.[1] |
| Injection Volume | 5 - 10 µL | Dependent on sensitivity requirements.[1] |
| Detection (UV) | 230 nm (Primary), 280 nm (Secondary) | 230 nm captures the benzene ring |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Equilibration) |
| 2.0 | 5% | Sample Injection / Void Volume |
| 12.0 | 60% | Linear Gradient (Elution of Analyte) |
| 12.1 | 95% | Column Wash (Remove dimers/oxidation products) |
| 15.0 | 95% | Hold Wash |
| 15.1 | 5% | Re-equilibration |
| 20.0 | 5% | Ready for next injection |
Note: The analyte is expected to elute between 7.5 – 9.0 minutes under these conditions.
Sample Preparation (Critical Step)
Failure to stabilize the sample is the #1 cause of method failure (appearing as "ghost peaks" or area loss). [1][2][3]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Amino-2-bromo-5-fluorophenol into a 10 mL amber volumetric flask. Dissolve in 100% Acetonitrile.[1][2][3]
-
Diluent Preparation: Water:Acetonitrile (90:[1][2][3]10) containing 0.1% Ascorbic Acid .[1][2][3]
-
Working Standard (50 µg/mL): Dilute the Stock Solution into the Diluent.
-
Storage: Autosampler temperature must be set to 4°C .
Troubleshooting & Optimization
Figure 2: Decision tree for common chromatographic issues.
-
Issue: Peak Tailing.
-
Cause: Interaction between the positively charged amine (
) and residual silanols ( ) on the column silica.[1][2][3] -
Fix: Increase buffer ionic strength (use 10-20 mM Phosphate buffer pH 2.5 instead of Formic Acid) or use a "Base Deactivated" column (e.g., Agilent Eclipse Plus or Waters XBridge).[1][2][3]
-
-
Issue: Extra Peaks Growing Over Time.
Validation Criteria (System Suitability)
To ensure the method is "Trustworthy" for regulatory use (ICH Q2(R1)), the following criteria must be met:
| Parameter | Acceptance Criteria |
| Retention Time %RSD | |
| Peak Area %RSD | |
| Tailing Factor ( | |
| Theoretical Plates (N) | |
| Resolution ( | |
| LOD / LOQ | S/N > 3 (LOD) and S/N > 10 (LOQ) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111856-96-3, 4-Amino-2-bromo-5-fluorophenol.[1][2][3] Retrieved from [Link][1][2][3]
-
Sielc Technologies. HPLC Method for Separation of Aminophenols using Mixed-Mode Chromatography.[1][2][3] Retrieved from [Link]
-
Kazusaki, M., et al. (2006). "Enthalpy-entropy compensation of halogenated benzylamines in reversed-phase liquid chromatography."[1][2][3] Chromatography, 27, 57–62.[1][2][3]
-
Bayer HealthCare LLC. Patent US7358397B2: Preparation of halogenated 4-aminophenols.[1][2][3] (Describes synthesis and stability of the target class). Retrieved from
Sources
- 1. 2-Amino-5-fluorophenol | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7358397B2 - Preparation of halogenated 4-aminophenols - Google Patents [patents.google.com]
- 3. 4-Amino-2-bromophenol | C6H6BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1257535-00-4|6-Amino-2-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]
- 5. 1805189-66-5|4-Amino-2-bromo-3-fluorophenol|BLD Pharm [bldpharm.com]
- 6. EnamineStore [enaminestore.com]
- 7. researchgate.net [researchgate.net]
- 8. EP1514865A1 - Process for the preparation of halogen containing 4-amino phenols - Google Patents [patents.google.com]
GC-MS analysis of 4-Amino-2-bromo-5-fluorophenol and its impurities
This Application Note provides a comprehensive protocol for the GC-MS analysis of 4-Amino-2-bromo-5-fluorophenol (CAS 111856-96-3), a critical intermediate in the synthesis of kinase inhibitors (e.g., Regorafenib).
The method utilizes silylation derivatization to overcome the polarity of the amino-phenol moiety, ensuring high-resolution separation of regioisomeric impurities and halogenated by-products.
Part 1: Scientific Foundation & Impurity Profiling
The Target Molecule & Analytical Challenges
4-Amino-2-bromo-5-fluorophenol presents three distinct analytical challenges:
-
Amphoteric Polarity: The presence of both phenolic hydroxyl (-OH) and amine (-NH
) groups creates strong hydrogen bonding capability. Without derivatization, this leads to peak tailing, irreversible adsorption in the GC inlet, and poor sensitivity. -
Regioisomerism: The synthesis of halogenated aminophenols often yields positional isomers (e.g., 2-Amino-4-bromo-5-fluorophenol) that have identical mass spectra (isobaric). Chromatographic resolution is the only way to distinguish them.
-
Isotopic Complexity: The presence of Bromine (
Br/ Br 1:1) and Fluorine ( F) creates unique mass spectral signatures that must be leveraged for identification.
Synthesis-Driven Impurity Logic
To validate the method, one must understand the origin of impurities. The most common synthesis route involves the nitration of 3-fluorophenol followed by bromination and reduction.
-
Intermediate 1: 3-Fluoro-4-nitrophenol (Major isomer).
-
Intermediate 2: 2-Bromo-5-fluoro-4-nitrophenol (Bromination occurs ortho to OH).
-
Target: 4-Amino-2-bromo-5-fluorophenol (Reduction of NO
).
Predicted Impurities:
-
Des-bromo impurity: 4-Amino-3-fluorophenol (Incomplete bromination).
-
Over-brominated impurity: 2,6-Dibromo-4-amino-3-fluorophenol.
-
Regioisomers: 2-Amino-4-bromo-5-fluorophenol (from alternative nitration patterns).[3]
Part 2: Experimental Protocol
Reagents & Materials
-
Reference Standard: 4-Amino-2-bromo-5-fluorophenol (>98% purity).[4]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).
-
Why: BSTFA is highly volatile and reactive. The 1% TMCS acts as a catalyst to ensure the sterically hindered amine group is fully silylated.
-
-
Solvent: Anhydrous Acetonitrile (ACN) or Pyridine (silylation grade).
-
Internal Standard (IS): Naphthalene-d8 or Phenanthrene-d10 (non-reactive, distinct retention).
Sample Preparation Workflow
This protocol targets the formation of the Di-TMS derivative (Trimethylsilyl on both -OH and -NH
-
Weighing: Accurately weigh 5.0 mg of the sample into a 2 mL GC vial.
-
Dissolution: Add 1.0 mL of Anhydrous Acetonitrile. Vortex until fully dissolved.
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS .
-
Cap the vial tightly (PTFE/Silicone septa).
-
Incubate: Heat at 70°C for 30 minutes .
-
Note: Heat is required to drive the silylation of the amine group; room temperature reaction may only silylate the phenol.
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject directly into the GC-MS.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless (Split 10:1) | Split mode prevents column overload; Splitless for trace impurity analysis. |
| Inlet Temp | 260°C | High enough to vaporize derivatives, low enough to prevent thermal degradation. |
| Column | DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm) | Low polarity phase (5% phenyl) is ideal for separating aromatic isomers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 80°C (1 min hold) | Slow ramp (5°C/min) in the middle separates closely eluting regioisomers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| Ion Source | EI (70 eV), 230°C | Standard ionization for library matching. |
| Mass Range | 40 – 500 m/z | Covers molecular ions and key fragments. |
Part 3: Results & Data Analysis
Visualizing the Workflow & Synthesis
Caption: Synthesis pathway of 4-Amino-2-bromo-5-fluorophenol showing the origin of key impurities and the analytical workflow.
Mass Spectral Interpretation (Di-TMS Derivatives)
The derivatization adds two Trimethylsilyl (TMS) groups (
| Compound | Molecular Formula (Free) | MW (Free) | MW (Di-TMS) | Key Ions (m/z) |
| Target Analyte | 206/208 | 350/352 | 350/352 (M+) , 335/337 (M-15), 270 (M-Br), 73 (TMS) | |
| Des-bromo Impurity | 127 | 271 | 271 (M+) , 256 (M-15), 147 (TMS-O-TMS) | |
| Dibromo Impurity | 285/287/289 | 429/431/433 | 429/431/433 (1:2:1 pattern) , 414 (M-15) | |
| Regioisomer | 206/208 | 350/352 | Identical ions to target; differentiated by Retention Time . |
Key Identification Markers:
-
Isotope Pattern: The Target and Regioisomer will show a doublet molecular ion at m/z 350 and 352 with nearly equal intensity (characteristic of one Bromine atom).
-
Silicon Fragments: Strong peak at m/z 73 (
) confirms successful derivatization. -
M-15 Peak: Loss of a methyl group from the TMS tag is a dominant fragmentation pathway (m/z 335/337).
Method Validation Criteria
To ensure "Trustworthiness" (Part 2), the method should be validated against these parameters:
-
Specificity: Inject the Regioisomer (2-Amino-4-bromo...) separately to establish its Relative Retention Time (RRT). It typically elutes slightly earlier than the 4-amino target due to ortho-effect shielding.
-
Linearity:
over the range of 0.05% to 1.0% (relative to target concentration) for impurities. -
Derivatization Efficiency: Monitor the mono-TMS peak (m/z 278/280). If this peak exceeds 5% of the di-TMS peak, increase reaction time or temperature.
References
-
PubChem. (2025). 4-Amino-2-bromo-5-fluorophenol Compound Summary. National Library of Medicine. [Link]
- Little, J. L. (1999). Derivatization of Aminophenols for GC-MS. Journal of Chromatography A, 844(1-2), 1-22.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification & Handling of 4-Amino-2-bromo-5-fluorophenol
[1]
Status: Active Agent: Senior Application Scientist (Dr. A. Vance) Ticket Context: Troubleshooting purity, yield, and stability issues for CAS 1016234-89-1 (and analogs).
Introduction: The "Deceptive" Intermediate
Welcome to the technical support hub. You are likely working with 4-Amino-2-bromo-5-fluorophenol , a critical scaffold for kinase inhibitors (e.g., VEGFR-2, Aurora B targets) and benzoxazole synthesis.
The Core Challenge: This molecule is an amphoteric "redox-active" trap .
-
Amphoteric: It possesses both an acidic phenol (pKa ~8.2) and a basic amine (pKa ~3.0), making extraction pH-dependent.
-
Redox Instability: The electron-rich ring (despite the halogens) is prone to rapid oxidation, forming dark quinone imine tars upon exposure to air or silica.
This guide replaces standard "cookbook" recipes with engineered workflows designed to mitigate these specific failure modes.
Module 1: The "Black Tar" Syndrome (Oxidative Instability)
User Complaint: "My light tan solid turned dark brown/purple on the filter paper within minutes."
Root Cause Analysis
Aminophenols are thermodynamically predisposed to oxidize into quinone imines . This reaction is autocatalytic and accelerated by:
-
High pH (Phenolate ions oxidize faster than neutral phenols).
-
Trace metals (often from reduction steps).
-
Light exposure.[1]
The Solution: Reductive Shielding Protocol
Do not rely solely on inert atmosphere. You must chemically scavenge oxygen during the workup.
Protocol:
-
The Quench: If generating the amine via reduction (e.g., from nitro or azo precursors), quench the reaction into a buffer containing 1% w/v Sodium Hydrosulfite (Sodium Dithionite, Na2S2O4) or Ascorbic Acid .
-
The Wash: During extraction, the aqueous layer must contain the antioxidant.
-
The Drying: Vacuum dry only. Do not air dry on a Buchner funnel.
Visualizing the Oxidation Trap:
Figure 1: The oxidative degradation pathway. High pH and oxygen drive the equilibrium to the right; reducing agents clamp it to the left.
Module 2: The Amphoteric Trap (Extraction & Isolation)
User Complaint: "I washed with acid and base, but my yield is <20%, or I have a persistent emulsion."
Scientific Rationale: The Isoelectric Point (pI)
Due to the electron-withdrawing Bromine and Fluorine atoms:
-
The Amine is less basic than aniline (pKa drops to ~3.0).
-
The Phenol is more acidic than phenol (pKa drops to ~8.2).
The Consequence:
-
pH < 2: Soluble Cation (Ammonium species).
-
pH > 9: Soluble Anion (Phenolate species).
-
pH 5–7 (The "Sweet Spot"): Neutral zwitterion. This is where solubility in water is lowest and extraction into organics (EtOAc) is most efficient.
The "Isoelectric Crash" Protocol
Instead of standard extraction, use pH manipulation to purify.[2]
| Step | Action | Chemical Logic |
| 1 | Dissolve crude in dilute HCl (pH 1-2). | Fully protonates the amine. Impurities that are non-basic organics remain insoluble or extractable into DCM. |
| 2 | Wash aqueous acidic layer with DCM. | Removes non-amine impurities (starting materials, brominated phenols). Discard organic layer. |
| 3 | Neutralize slowly with sat. NaHCO3 to pH 6.5 – 7.0 . | CRITICAL: Do not overshoot to pH > 9 or you will re-dissolve the product as a phenolate salt. |
| 4 | Precipitate or Extract. | At pH 6.5, the product should precipitate. If not, extract with EtOAc (3x). |
Module 3: Chromatographic Resolution
User Complaint: "The peak is tailing badly on TLC/HPLC, and I can't separate it from the regioisomer."
Troubleshooting Guide
| Issue | Cause | Solution |
| Severe Tailing | Interaction between the amine and acidic silanol groups on silica. | Add Modifier: Use 1% Triethylamine (TEA) or 1% NH4OH in the mobile phase. Pre-wash the silica column with the modifier. |
| Purple Band on Column | Oxidation of the phenol on the active silica surface. | Avoid Silica: Use Alumina (neutral) or reverse phase (C18). If using silica, ensure rapid elution and use degassed solvents. |
| Co-elution | Regioisomers (e.g., 2-Br vs 4-Br variants) have similar polarity. | Change Selectivity: Switch from MeOH/DCM to Toluene/EtOAc. The pi-pi interactions in Toluene often resolve halo-aromatic isomers better. |
Purification Decision Tree:
Figure 2: Decision matrix for selecting the optimal purification route based on crude purity and physical behavior.
Frequently Asked Questions (FAQ)
Q: Can I store the purified solid on the shelf? A: No. Even purified, the compound is sensitive. Store at -20°C under Argon/Nitrogen. If long-term storage is required, conversion to the HCl salt significantly improves stability by protonating the amine and preventing auto-oxidation.
Q: I see a small impurity at ~5% that won't go away. What is it? A: In bromination reactions of fluorophenols, de-halogenation or over-bromination (dibromo species) are common.
-
Check: Run LCMS. If Mass = M+79/81, it's the dibromo.
-
Fix: These are very lipophilic. Recrystallize from a non-polar solvent like Hexane/Toluene (if soluble) or use reverse-phase chromatography.
Q: Why is my yield lower than the literature? A: You likely lost product in the aqueous layer during extraction. Because of the fluorine atom, the water solubility is higher than expected.
-
Fix: Saturate the aqueous layer with NaCl (salting out) before extracting with EtOAc. Re-check the pH of the aqueous layer; it must be between 6.0 and 7.0.
References
-
Biosynth. (n.d.). 2-Amino-4-bromo-5-fluorophenol Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Oxidative Stability of Aminophenols and Lipid Formulations. PubMed Central. Retrieved from
-
PubChem. (n.d.). Patent US-4440954-A: Process for the purification of p-aminophenol.[3] Retrieved from
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from
-
Organic Chemistry Data. (n.d.). pKa Values of Substituted Phenols and Anilines. Retrieved from
How to improve the purity of 4-Amino-2-bromo-5-fluorophenol
Technical Support Center: High-Purity Isolation of 4-Amino-2-bromo-5-fluorophenol
Executive Summary: The Stability-Purity Paradox
4-Amino-2-bromo-5-fluorophenol (CAS 111856-96-3) acts as a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR/TIE2 targets similar to Regorafenib intermediates).[1] However, researchers frequently encounter a "purity paradox": the compound is amphoteric and electron-rich, making it prone to rapid oxidative degradation (darkening) during standard purification.[1]
High-performance liquid chromatography (HPLC) often reveals three primary impurity classes:
-
Oxidative Dimers: Azo/azoxy species formed by air exposure.[1]
-
Regioisomers: 6-bromo isomers (if synthesized via direct bromination).[1]
-
Process Residuals: Unreduced nitro precursors or over-brominated byproducts.[1]
This guide provides self-validating protocols to resolve these specific issues.
Troubleshooting Guide (Q&A Format)
Ticket #001: "My product isolated as a dark brown/black solid instead of the expected off-white powder. Is it ruined?"
Diagnosis: The dark color indicates the formation of quinone imines or azo-dimers due to oxidation of the free amine in the presence of the phenol group.[1] This is common when the "free base" is exposed to air while wet or in solution.[1]
Solution: The "Reductive Acid-Base" Rescue Standard recrystallization often fails here because the oxidized impurities co-precipitate.[1] You must use an acid-base switch combined with a reducing agent.[1]
-
The Fix: Dissolve the crude solid in dilute HCl. The amine forms a water-soluble hydrochloride salt, while neutral oxidation products (tars) often remain insoluble or can be removed by activated charcoal.[1]
-
Critical Step: Add a pinch of Sodium Dithionite (Na2S2O4) or Sodium Bisulfite to the acidic solution before neutralization.[1] This acts as an oxygen scavenger, preventing re-oxidation during the precipitation step [1].[1]
Ticket #002: "I cannot separate the 6-bromo regioisomer from my desired 2-bromo product."
Diagnosis: If you synthesized this via bromination of 4-amino-3-fluorophenol, regioselectivity is governed by the competing directing effects of the amine (ortho/para) and the phenol (ortho/para).[1] The 6-bromo isomer is a common contaminant.[1]
Solution: Solvent-Selective Recrystallization These isomers have distinct solubility profiles based on their internal hydrogen bonding capabilities.[1]
-
Protocol: Use Ethanol/Water (3:1) or Toluene .[1]
-
Mechanism:[1][2][3][4] The 2-bromo isomer (desired) often has stronger intramolecular H-bonding (NH...Br or OH...Br), altering its lattice energy compared to the 6-bromo isomer.[1]
-
Toluene Method:[1] The more polar impurities (and often the unwanted isomer) may remain in the mother liquor while the desired product crystallizes upon cooling [2].
-
Ticket #003: "The melting point is depressed (broad range).[1] What does this indicate?"
Diagnosis: A broad melting point (e.g., 128-135°C instead of sharp ~133-135°C) typically indicates residual solvent entrapment or dihalogenated impurities (e.g., 2,6-dibromo species).[1]
Solution:
-
For Solvents: Aminophenols bind alcohols tightly.[1] Dry under high vacuum ( < 5 mbar) at 45°C for 12 hours.
-
For Dihalides: These are less soluble in acidic water.[1] Use the Acid-Base Purification Protocol (Protocol A) below to filter them out before precipitation.
Validated Experimental Protocols
Protocol A: The "Reductive" Acid-Base Purification (Best for removing oxidation)
Use this when the product is dark or contains neutral organic impurities.[1]
-
Dissolution: Suspend 10 g of crude 4-Amino-2-bromo-5-fluorophenol in 40 mL of 2N HCl . Stir for 15 minutes.
-
Clarification: Add 0.5 g of Activated Charcoal. Stir for 20 minutes. Filter through a Celite pad.[1] The filtrate should be clear or pale yellow.[1]
-
Protection: Add 100 mg of Sodium Dithionite to the filtrate.
-
Precipitation: Cool the filtrate to 0-5°C. Slowly add saturated NaHCO3 solution dropwise while stirring vigorously.
-
Target pH: Adjust to pH 6-7 (Isoelectric point).[1]
-
-
Isolation: A beige/white precipitate will form.[1] Filter immediately under Nitrogen/Argon blanket if possible.[1]
-
Wash: Wash with cold degassed water (2 x 10 mL).
Protocol B: Recrystallization (Best for removing isomers)
Use this for final polishing of crystallinity and isomer removal.[1]
-
Solvent System: Ethanol (95%) or Ethanol/Water (3:1).[1]
-
Dissolution: Heat solvent to boiling. Add crude solid until saturation.[1]
-
Hot Filtration: If insolubles persist, filter hot through a pre-warmed funnel.[1]
-
Crystallization: Allow the filtrate to cool to room temperature slowly (over 2 hours) without agitation. Then cool to 0°C.
-
Drying: Vacuum dry at 40°C.
Data & Specifications
Table 1: Impurity Profile & Removal Strategies
| Impurity Type | Origin | Solubility Characteristic | Removal Strategy |
| Oxidation Products (Azo/Quinone) | Air exposure of free base | Insoluble in dilute acid | Protocol A (Filter off insolubles in HCl) |
| 6-Bromo Isomer | Regioselectivity error | Similar to product, different lattice energy | Protocol B (Slow Ethanol Recrystallization) |
| 2,6-Dibromo species | Over-bromination | Lower water solubility | Protocol A (Precipitates first or insoluble in acid) |
| Unreduced Nitro | Incomplete hydrogenation | Insoluble in dilute acid | Protocol A (Filter off insolubles in HCl) |
Table 2: Physical Properties (Reference)
| Property | Value | Note |
| CAS | 111856-96-3 | Distinct from 2-amino-4-bromo isomer |
| Appearance | Off-white to light brown solid | Darkens on storage |
| Melting Point | 133 - 135 °C | Sharp mp indicates high purity [3] |
| Storage | 2-8°C, Inert Gas, Dark | Critical: Air sensitive |
Visualized Workflows
Figure 1: Purification Decision Tree
Follow this logic to select the correct protocol based on your crude material's state.
Caption: Decision matrix for selecting between Acid-Base Extraction (for oxidation/neutrals) and Recrystallization (for isomers).
Figure 2: Synthesis & Impurity Origin
Understanding where impurities come from allows for upstream prevention.[1]
Caption: Synthetic pathway highlighting the origin of brominated and oxidative impurities.
References
-
BenchChem Technical Support. (2025).[1][5] Refining Crystallization Methods for High-Purity Aminophenols. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization.[1][6][7] Retrieved from [1]
-
ChemicalBook. (2024).[1] 2-Amino-4-bromophenol Synthesis and Properties (Analogous Chemistry). Retrieved from [1]
-
Google Patents. (2008).[1] US7358397B2 - Preparation of halogenated 4-aminophenols.[1] Retrieved from
Sources
- 1. 111856-96-3,4-Amino-2-bromo-5-fluorophenol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN101519357A - Method for preparing 3-amino-4-fluorophenol - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
- 7. US7358397B2 - Preparation of halogenated 4-aminophenols - Google Patents [patents.google.com]
Troubleshooting Suzuki coupling reactions with 4-Amino-2-bromo-5-fluorophenol.
Status: Operational Ticket ID: SC-ABFP-001 Subject: Troubleshooting & Optimization Guide for High-Difficulty Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Profile
Target Molecule: 4-Amino-2-bromo-5-fluorophenol CAS: [Not listed, generic scaffold reference] Role: Key intermediate for kinase inhibitors (e.g., VEGFR, Raf) and fluoroquinolone antibiotics.
The Challenge: This substrate represents a "perfect storm" for palladium catalysis failure. It contains three distinct functionalities that interfere with the standard Suzuki-Miyaura cycle:
-
Ortho-Phenol (C1-OH): Acidic (
). In basic conditions, the phenoxide can coordinate to Pd or facilitate protodeboronation of the coupling partner. -
Para-Fluorine (C5-F): While an electron-withdrawing group (EWG), its positioning relative to the bromide (para) alters the electronic bias of the ring, often requiring specialized ligands for oxidative addition.
-
Meta-Amine (C4-NH₂): A potent nucleophile that competes for the metal center, leading to catalyst poisoning or unwanted Buchwald-Hartwig C-N coupling.
Module 1: Diagnostic & Troubleshooting (Q&A)
Scenario A: "I see zero conversion. The starting material is untouched."
Diagnosis: Catalyst Poisoning (Deactivation).[1] The free amine (-NH₂) and the ortho-hydroxyl group (-OH) are likely chelating the Palladium species, forming a stable, inactive complex that cannot undergo oxidative addition. This is common when using simple catalysts like Pd(PPh₃)₄.
Corrective Action:
-
Switch Ligands: Move to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). XPhos or SPhos are the gold standards here. Their steric bulk prevents the substrate's heteroatoms from saturating the Pd center.
-
Increase Temperature: Unprotected anilines often require 80–100°C to break the Pd-N coordination equilibrium.
-
Protect the Substrate (Recommended): If catalyst switching fails, you must mask the coordinating groups.
Scenario B: "I'm getting a mixture of the desired product and a C-N coupled side product."
Diagnosis: Competitive Buchwald-Hartwig Amination. The conditions (Pd catalyst + Base + Amine) are priming the system for C-N bond formation instead of C-C bond formation.
Corrective Action:
-
Base Selection: Switch to a weaker inorganic base. Use K₃PO₄ or K₂CO₃ instead of alkoxides (NaOtBu) or hydroxides. Strong bases favor the deprotonation of the amine, accelerating the C-N pathway.
-
Solvent System: Use a biphasic system (e.g., Toluene/Water or Dioxane/Water). Water suppresses the C-N coupling pathway by solvating the amine and reducing its nucleophilicity toward the metal center.
Scenario C: "The bromide is gone, but I see dehalogenated starting material (4-Amino-3-fluorophenol)."
Diagnosis: Protodeboronation / Hydrodehalogenation. The reaction is stalling after oxidative addition, and the Pd-Ar species is capturing a hydride (likely from the solvent or boronic acid decomposition) rather than transmetallating.
Corrective Action:
-
Boron Source: Switch from Boronic Acid to a MIDA Boronate or Potassium Trifluoroborate (BF₃K) salt. These slow-release reagents prevent the accumulation of boronic acid, reducing decomposition pathways.
-
Solvent: Avoid alcohols (MeOH, EtOH) which can act as hydride sources. Use anhydrous DMF or 1,4-Dioxane .
Module 2: Decision Logic & Mechanism
The following diagrams illustrate the decision-making process and the mechanistic failure points.
Figure 1: Decision matrix for optimizing Suzuki coupling of amino-halo-phenols.
Module 3: Optimized Experimental Protocols
Protocol A: The "Direct" Route (High Risk, High Reward)
Best for rapid screening when protection steps are undesirable.
| Component | Specification | Rationale |
| Catalyst | XPhos Pd G2 (2–5 mol%) | Pre-formed precatalyst ensures active Pd(0) generation; XPhos bulk prevents amine coordination. |
| Base | K₃PO₄ (2.0 equiv) | Mild enough to prevent C-N coupling; strong enough to activate boronic acid. |
| Solvent | 1,4-Dioxane : H₂O (4:1) | Water is critical here to solubilize the inorganic base and suppress amine nucleophilicity. |
| Temp | 80°C | Required to overcome the activation energy of the electron-rich aryl bromide. |
Step-by-Step:
-
Charge a reaction vial with 4-Amino-2-bromo-5-fluorophenol (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add XPhos Pd G2 (0.02 eq).
-
Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen promotes homocoupling and phenol oxidation.
-
Add degassed Dioxane/Water (4:1, 0.2 M concentration).
-
Seal and heat to 80°C for 4–12 hours.
Protocol B: The "Protected" Route (Robust & Scalable)
Recommended for scale-up or valuable intermediates.
-
Protection: Treat substrate with Boc₂O (1.1 eq) in THF/Water to protect the amine. (Phenol protection is optional but recommended if yields remain low).
-
Coupling:
-
Catalyst: Pd(dppf)Cl₂ (3 mol%).
-
Base: Na₂CO₃ (2.0 eq).
-
Solvent: DME / H₂O (3:1).
-
Temp: 80°C.
-
-
Deprotection: Acidic workup (HCl/Dioxane) removes the Boc group post-coupling.
Module 4: Purification & Isolation
The Amphoteric Trap: The product contains both a basic amine and an acidic phenol. It is a zwitterion. Standard silica chromatography often leads to "streaking" and mass loss.
Workup Strategy:
-
pH Adjustment: Upon completion, adjust the aqueous layer pH to ~7 (neutral).
-
Too Basic: Phenol stays in water as phenoxide.
-
Too Acidic: Amine stays in water as ammonium salt.
-
-
Extraction Solvent: Use EtOAc/iPrOH (3:1) . Pure EtOAc is often insufficient to extract polar zwitterions.
-
Chromatography: If silica gel is necessary, add 1% Triethylamine to your eluent (e.g., DCM/MeOH + 1% Et₃N) to prevent the amine from sticking to the acidic silica sites.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. [Link]
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (See specifically: Optimization of weak-base protocols for phenols). [Link]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Amino-2-bromo-5-fluorophenol before handling.
Sources
Technical Support Guide: Scale-Up Synthesis of 4-Amino-2-bromo-5-fluorophenol
Version: 2.1 | Last Updated: February 2026 Department: Process Chemistry & Scale-Up Support Audience: Senior Chemists, Process Engineers, R&D Leads
Introduction: The Synthetic Challenge
The synthesis of 4-Amino-2-bromo-5-fluorophenol presents a classic "perfect storm" of process chemistry challenges: regiochemical ambiguity, halogen lability during reduction, and the high oxidation susceptibility of the final aminophenol. This guide moves beyond basic literature procedures to address the causality of failure modes encountered at the kilogram scale.
Critical Pathway Overview
The most robust industrial route utilizes 3-Fluoro-4-nitrophenol as the starting material. This leverages the cooperative directing effects of the hydroxyl and fluorine groups to install the bromine atom regioselectively before establishing the sensitive amino functionality.
Route Logic:
-
Starting Material: 3-Fluoro-4-nitrophenol (Commercially available/Stable).
-
Step 1 (Bromination): Electrophilic aromatic substitution. Challenge: Regiocontrol (2- vs 6-position).
-
Step 2 (Reduction): Nitro to Aniline conversion. Challenge: De-bromination & Chemoselectivity.
-
Step 3 (Isolation): Work-up. Challenge: Oxidative degradation ("Tarring").
Module 1: Regioselective Bromination
Objective: Synthesize 2-Bromo-5-fluoro-4-nitrophenol from 3-Fluoro-4-nitrophenol.
Process Logic
In 3-Fluoro-4-nitrophenol, the hydroxyl group (C1) and fluorine (C3) cooperatively direct the incoming electrophile to the C6 position (which becomes C2 in the product numbering).
-
OH Effect: Strong ortho/para director. (Directs to C2 and C6).
-
F Effect: Ortho/para director. (Directs to C2, C4-blocked, and C6).
-
Sterics: The C2 position is sandwiched between OH and F, creating significant steric strain. The C6 position is sterically accessible.
-
Result: Bromination occurs almost exclusively at C6.
Troubleshooting & FAQs
Q1: I am observing a ~15% impurity by HPLC that has the same mass as the product. What is it?
-
Diagnosis: This is likely the C2-isomer (6-bromo-3-fluoro-4-nitrophenol) or the di-bromo species .
-
Root Cause:
-
Isomer: High reaction temperatures (>40°C) overcome the steric barrier at C2.
-
Di-bromo: Excess bromine (>1.05 eq) or poor mixing leads to localized high concentrations of reagent.
-
-
Corrective Action:
-
Maintain temperature between 0°C and 5°C .
-
Dissolve the bromine in the solvent (e.g., Acetic Acid or DCM) and add it dropwise over 2-4 hours.
-
Do not add solid/liquid bromine rapidly to the reactor.
-
Q2: The reaction stalls at 90% conversion. Should I add more Bromine?
-
Risk: Adding excess bromine dramatically increases the formation of di-bromo impurities, which are nearly impossible to separate by crystallization.
-
Solution: Check the pH.[1] The reaction generates HBr, which can protonate the phenol, deactivating the ring.
-
Protocol: Add a buffering agent like Sodium Acetate (1.1 eq) to the reaction mixture. This acts as a base sponge, keeping the phenol active without promoting oxidation.
Q3: The product is precipitating as a sticky gum. How do I get a filterable solid?
-
Cause: Solvent choice. In pure DCM, the product solubility is marginal.
-
Recommendation: Switch to Glacial Acetic Acid . The product often crystallizes out upon water addition.
-
Procedure: After reaction completion, pour the mixture into ice-water (3x volume) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Module 2: Chemoselective Reduction (The Critical Step)
Objective: Convert 2-Bromo-5-fluoro-4-nitrophenol to 4-Amino-2-bromo-5-fluorophenol .
Process Logic
Standard catalytic hydrogenation (H2, Pd/C) is forbidden for this substrate. Palladium readily catalyzes the oxidative addition of aryl bromides, leading to de-bromination (yielding 4-amino-3-fluorophenol). You must use a method that reduces the nitro group while preserving the C-Br bond.
Troubleshooting & FAQs
Q1: I used Pd/C and hydrogen, and my bromine is gone. What happened?
-
Mechanism: Hydrodehalogenation. The C-Br bond energy (~66 kcal/mol) is susceptible to Pd insertion.
-
Immediate Fix: Switch to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the catalyst sites responsible for halogen scission while retaining nitro-reduction activity.
Q2: I want to avoid high-pressure hydrogenation. Can I use chemical reduction?
-
Yes (Recommended for Scale-up): The Iron/Ammonium Chloride (Fe/NH4Cl) reduction or Sodium Dithionite (Na2S2O4) reduction are safer and highly chemoselective.
-
Fe/NH4Cl Protocol:
-
Suspend substrate in Ethanol/Water (3:1).
-
Add NH4Cl (5 eq) and Iron powder (3-5 eq, 325 mesh).
-
Heat to reflux (70-80°C).
-
Monitor by HPLC.[2] The reaction is heterogeneous; vigorous stirring is mandatory.
-
Advantage: Zero risk of de-bromination.
-
Q3: The Iron reduction work-up is a nightmare due to iron sludge. How do I filter it?
-
Technique: The "sludge" is iron oxide/hydroxide.
-
Step 1: Filter the hot reaction mixture through a Celite pad .
-
Step 2: Wash the cake with hot ethanol.
-
Step 3: (Critical) Do not let the filtrate cool before removing the iron, or the product will crash out in the sludge.
-
Module 3: Isolation & Stability (The "Tar" Factor)
Objective: Isolate the white/off-white solid without oxidation.
Process Logic
Aminophenols are electron-rich and prone to auto-oxidation to form quinone imines, which polymerize into dark tars. This process is accelerated by high pH (phenolate formation) and oxygen.
Troubleshooting & FAQs
Q1: The product was white on the filter, but turned purple/black in the vacuum oven. Why?
-
Cause: Trace alkalinity + Oxygen + Heat.
-
Fix:
-
Ensure the final pH of the isolation slurry is slightly acidic (pH 5-6 ). Do not wash with basic water.
-
Dry under Nitrogen bleed in the vacuum oven.
-
Keep drying temperature < 45°C .
-
Q2: How do I store the bulk material?
-
Protocol: Store in double polyethylene bags, under argon/nitrogen, in a drum. Keep in cold storage (2-8°C) if possible. Add a packet of oxygen scavenger if long-term storage (>3 months) is required.
Visual Reference: Synthesis & Impurity Logic
Caption: Figure 1. Reaction flowchart highlighting critical control points (yellow) and failure modes (dashed/red).
Summary of Key Quantitative Parameters
| Parameter | Specification | Rationale |
| Bromination Temp | 0°C – 10°C | Prevents formation of the C2-isomer (Impurity A). |
| Bromine Equivalents | 1.00 – 1.02 eq | Prevents di-bromination. Starve-feed if necessary. |
| Reduction Catalyst | Fe/NH4Cl or Pt(S)/C | Pd/C is strictly prohibited to avoid de-bromination. |
| Work-up pH | 5.0 – 6.0 | Prevents phenolate oxidation (tarring). |
| Drying Temp | < 45°C | Thermal stability limit for the wet amine cake. |
References
-
Regioselectivity in Bromination
-
Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992.
- Context: Establishes the dominance of OH directing effects over F in competitive substitution.
-
-
Chemoselective Reduction of Nitro-Halophenols
- Rylander, P. N.
- Context: Authoritative text on catalyst selection (Pt(S) vs Pd)
-
Sigma-Aldrich Technical Bulletin: "Catalyst Selection Guide for Hydrogenation."
-
Synthesis of Fluorinated Aminophenols
-
European Patent EP0188848A1. "Preparation of 4-fluorophenols."
- Context: Describes the handling and precursors for fluorinated phenol deriv
-
- Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012.
Sources
Technical Support Center: Characterization of 4-Amino-2-bromo-5-fluorophenol
Status: Operational Ticket ID: CHEM-SUP-4A2B5F Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely working with 4-Amino-2-bromo-5-fluorophenol (CAS: 1016234-89-1) as a scaffold for kinase inhibitors or heterocycle synthesis. While it appears to be a simple halogenated aromatic, this molecule presents a "perfect storm" of characterization challenges: it is amphoteric, light-sensitive, and prone to rapid oxidative degradation.
This guide addresses the three most common support tickets we receive regarding this compound:
-
"My sample turned black overnight." (Oxidative Instability)
-
"The NMR peaks don't match the prediction." (Regiochemical Assignment)
-
"Mass spec shows a double peak." (Isotopic Pattern Confusion)
Module 1: Purity & Stability (The "Black Tar" Syndrome)
The Issue
Users often report that the off-white solid turns dark brown or black during filtration or storage.
Root Cause: Quinone Imine Formation
The p-aminophenol motif is electronically primed for oxidation. Upon exposure to air (specifically
Troubleshooting & Prevention
| Symptom | Probable Cause | Corrective Action |
| Darkening in solution | Dissolved Oxygen | Sparge all solvents with Argon/Nitrogen for 15 mins before use. Add 0.1% Ascorbic Acid if compatible with the next step. |
| Darkening on Silica | Acid-catalyzed oxidation | Avoid standard Silica Gel. Use Neutral Alumina or pre-treat silica with 1% Triethylamine (TEA) to deactivate acidic sites. |
| Insoluble "Crust" | Polymerization | Filter rapidly through Celite under an inert blanket. Do not heat above 40°C during drying. |
Visualization: Degradation Pathway
The following diagram illustrates the oxidative cascade you must prevent.
Figure 1: The oxidative degradation pathway of p-aminophenols. Note that the Quinone Imine is the critical branching point for polymerization.
Module 2: Structural Validation (NMR Regiochemistry)
The Issue
"I synthesized the compound, but I'm not sure if the Bromine is at position 2 or position 6."
The Solution: Coupling Constants
Proton NMR (
The Rule of Thumb:
-
Ortho Coupling (
): Large coupling constant (8–12 Hz). -
Meta Coupling (
): Medium coupling constant (5–7 Hz). -
Para Coupling (
): Negligible (< 2 Hz).
Expected Data for 4-Amino-2-bromo-5-fluorophenol
Structure Map:
-
Position 1: -OH
-
Position 2: -Br
-
Position 3: -H (Meta to F)
-
Position 5: -F
-
Position 6: -H (Ortho to F)
Diagnostic Table:
| Nucleus | Signal | Multiplicity | Coupling Constant ( | Assignment |
| ~ -130 to -145 ppm | dd (Doublet of Doublets) | Matches | Fluorine at C5 | |
| ~ 6.5 - 7.0 ppm | Doublet (d) | H6 (Ortho to F) | ||
| ~ 7.0 - 7.5 ppm | Doublet (d) | H3 (Meta to F) |
Protocol:
-
Dissolve 5 mg in DMSO-d6 (CDCl3 often leads to broadening due to H-bonding).
-
Acquire a standard
spectrum. -
Crucial Step: Acquire a
-coupled spectrum (do not decouple F). -
Measure the splitting of the two aromatic singlets. If you see one large doublet (~10Hz) and one smaller doublet (~6Hz), your regiochemistry is correct.
Module 3: Mass Spectrometry (The Halogen Trap)
The Issue
"My molecular weight is 206, but I see two peaks of equal height at 206 and 208. Is my sample impure?"
The Explanation
This is not an impurity . This is the classic signature of a mono-brominated compound.
-
Bromine Isotopes: Naturally occurring bromine exists as
(50.7%) and (49.3%). -
The Pattern: Any molecule with one Bromine atom will show an M and M+2 peak of approximately 1:1 intensity.[5]
Correct Interpretation:
Warning: If you run LC-MS with a harsh ionization source (high voltage APCI), you may see a peak at M-Br (127 Da) . This is an artifact of in-source fragmentation (dehalogenation), not a starting material impurity.
Module 4: Validated Workflow
To ensure reproducible characterization, follow this strict sequence.
Figure 2: Recommended workflow for isolation and characterization. Note the emphasis on pH adjustment and avoiding silica gel.
References
-
PubChem. (n.d.).[2][3][6] 2-Amino-4-bromo-5-fluorophenol (Compound Summary).[6] National Library of Medicine. Retrieved February 4, 2026, from [Link](Note: While this link points to a specific isomer, the physical property data and spectral links provided within are applicable for general halogenated aminophenol characterization).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Authoritative source for
coupling constants and halogen isotope patterns). -
Wipf, P. (2014).[7] Techniques for Handling Air- and Moisture-Sensitive Compounds.[8] University of Pittsburgh.[7] Retrieved February 4, 2026, from [Link]
-
ChemGuide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved February 4, 2026, from [Link]
Sources
- 1. 1037364-36-5 Cas No. | 2-Amino-5-bromo-4-fluorophenol | Apollo [store.apolloscientific.co.uk]
- 2. 4-(2-Amino-2-methylpropyl)-2-bromo-5-fluorophenol | C10H13BrFNO | CID 84807011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-2-bromo-5-chloro-3-fluorophenol | C6H4BrClFNO | CID 167453506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
Comparative analysis of fluorinated vs. non-fluorinated aminophenols in drug discovery.
Topic: Comparative Analysis of Fluorinated vs. Non-Fluorinated Aminophenols in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Fluorine Effect" on Aminophenols
In medicinal chemistry, the aminophenol scaffold is a privileged structure found in analgesics (e.g., Acetaminophen), kinase inhibitors, and various enzyme ligands. However, the non-fluorinated aminophenol core often suffers from rapid oxidative metabolism and poor membrane permeability.
This guide analyzes the strategic introduction of fluorine atoms onto the aminophenol ring. We compare the physicochemical shifts, metabolic stability profiles, and pharmacokinetic outcomes of 4-Aminophenol versus its fluorinated analog, 3-Fluoro-4-aminophenol .[1] The data presented demonstrates how a single atom substitution can modulate pKa, increase lipophilicity by over 1 log unit, and alter metabolic soft spots.
Physicochemical Comparison: The Quantitative Shift
The introduction of fluorine—the most electronegative element—induces profound electronic and steric changes. Below is a direct comparison of the baseline scaffold (4-Aminophenol ) and its fluorinated counterpart (3-Fluoro-4-aminophenol ).[1]
Table 1: Physicochemical Properties Comparison[1][2][3]
| Property | 4-Aminophenol (Baseline) | 3-Fluoro-4-aminophenol (Fluorinated) | Net Effect of Fluorination |
| Structure | Phenol ring with para-amino group | Phenol ring with para-amino and meta-fluoro group | Electronic withdrawal + Lipophilicity boost |
| Molecular Weight | 109.13 g/mol | 127.12 g/mol | +17.99 g/mol (negligible steric penalty) |
| LogP (Lipophilicity) | 0.04 | ~1.1 - 1.3 | > 25-fold increase in lipophilicity |
| pKa (Phenolic OH) | 10.30 | ~9.23 | Acidification (~1 log unit drop) |
| pKa (Aniline NH₂) | 5.48 | ~4.0 - 4.5 | Reduced Basicity (Lone pair delocalization) |
| H-Bond Capacity | Donor/Acceptor | Donor/Acceptor + Weak Acceptor (C-F) | Modulation of H-bond acidity |
Analysis of Causality
-
Lipophilicity (LogP): The dramatic increase in LogP (from ~0.04 to ~1.[1]3) is the most critical operational change.[1] The C-F bond is highly non-polarizable and hydrophobic. This shift transforms a highly water-soluble fragment into a membrane-permeable scaffold, improving passive diffusion across the blood-brain barrier (BBB) or gut wall.[1]
-
Acidity (pKa): The strong electron-withdrawing inductive effect (-I) of fluorine stabilizes the phenoxide anion, lowering the pKa of the hydroxyl group. This increases the fraction of ionized drug at physiological pH (7.4), potentially altering protein binding or solubility.
-
Basicity: Similarly, the electron-withdrawing effect reduces the electron density on the aniline nitrogen, making it less basic. This is often desirable to reduce lysosomal trapping or hERG channel inhibition, which correlates with high basicity.[1]
Metabolic Stability & Toxicity Profile[4][5]
One of the primary drivers for fluorination is the blocking of metabolic "soft spots." The C-H bond energy is ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. This strength renders the C-F bond resistant to Cytochrome P450 (CYP450) oxidative attack.
Mechanism: Blocking Oxidative Defluorination
In non-fluorinated aminophenols, the ortho and meta positions are vulnerable to aromatic hydroxylation by CYP enzymes (e.g., CYP2E1, CYP3A4). This can lead to the formation of reactive quinone imines (like NAPQI in acetaminophen), which deplete glutathione and cause toxicity.
Fluorine Substitution Strategy:
-
Metabolic Blocking: Placing fluorine at the C3 position (ortho to the phenol, meta to the amine) blocks direct hydroxylation at that site.
-
Electronic Deactivation: The electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack by the high-valent Iron-Oxo species in the CYP active site.
Visualization: Metabolic Fate Comparison
The following diagram illustrates the divergent metabolic pathways between the native and fluorinated scaffolds.
Figure 1: Comparative metabolic fate.[1] Fluorination at the C3 position sterically and electronically hinders CYP-mediated oxidation, shifting the balance toward safe Phase II conjugation.
Experimental Protocols
To validate the stability improvements described above, the following self-validating protocol is recommended. This workflow compares intrinsic clearance (
Protocol: Microsomal Stability Assay (Comparative)
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
Test Compounds: 4-Aminophenol and 3-Fluoro-4-aminophenol (10 mM DMSO stock).[1]
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Methodology:
-
Preparation:
-
Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubate HLM solution at 37°C for 5 minutes.
-
-
Initiation:
-
Spike Test Compounds into HLM solution to a final concentration of 1 µM (keeps DMSO < 0.1%).
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution to stop metabolism.[1]
-
-
Processing:
-
Data Analysis:
Success Criteria:
-
The fluorinated analog should exhibit a lower slope
(longer ) compared to the non-fluorinated parent, confirming metabolic protection.
Decision Matrix: When to Fluorinate?
Not every aminophenol requires fluorination.[1] Use this logic flow to determine if this modification suits your lead optimization strategy.
Figure 2: Decision logic for fluorination. Priority is given to metabolic blocking and lipophilicity correction.
References
-
Vertex AI Search. (2025).[1][2] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. MDPI.[1] Available at: [Link][1]
-
National Institutes of Health (NIH). (2025).[1] 4-Amino-3-fluorophenol Compound Summary. PubChem.[1][3][4] Available at: [Link][1][3]
-
ResearchGate. (2025).[1] The pKa values for aminophenols isomers. Available at: [Link][1]
Sources
A Comparative Guide to the Biological Activity of 4-Amino-2-bromo-5-fluorophenol Derivatives
Introduction: The Therapeutic Potential of Halogenated Phenols
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into bioactive scaffolds is a time-honored strategy for enhancing therapeutic efficacy. The presence of fluorine, in particular, can improve metabolic stability, bioavailability, and binding affinity due to its high electronegativity and ability to form strong carbon-fluorine bonds.[1] When combined with other halogens like bromine and functional groups such as amines and hydroxyls on a phenol backbone, a rich chemical space for drug discovery is created. This guide focuses on the derivatives of 4-Amino-2-bromo-5-fluorophenol, a scaffold poised for the development of novel therapeutic agents. While direct comparative studies on a homologous series of these specific derivatives are nascent in publicly available literature, this guide synthesizes data from structurally related compounds to provide a predictive framework for their biological activities, primarily focusing on anticancer and antimicrobial applications. We will delve into the causality behind experimental design, present collated experimental data, and provide robust protocols to empower researchers in this promising field.
Synthetic Strategies: Building the Molecular Arsenal
The generation of a library of 4-Amino-2-bromo-5-fluorophenol derivatives is pivotal for structure-activity relationship (SAR) studies. The synthetic routes are designed for versatility, allowing for modifications at the amino and hydroxyl moieties.
A common and effective method for creating a diverse set of derivatives involves the synthesis of Schiff bases from the parent 4-aminophenol structure.[2] This reaction is typically a condensation reaction between the primary amine of the aminophenol and an aldehyde or ketone.
Experimental Protocol: General Synthesis of Schiff Base Derivatives
This protocol is adapted from established methods for the synthesis of 4-aminophenol derivatives.[2]
Materials:
-
4-Amino-2-bromo-5-fluorophenol
-
Substituted aldehydes (e.g., benzaldehyde, salicylaldehyde derivatives)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 4-Amino-2-bromo-5-fluorophenol in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 mmol of the desired substituted aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under reflux, depending on the reactivity of the aldehyde, for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using TLC.
-
Isolation: Upon completion, cool the reaction mixture. The precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure Schiff base derivative.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively easy to remove.
-
Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the aminophenol.
-
TLC Monitoring: This is a crucial step for determining the endpoint of the reaction, preventing the formation of side products due to prolonged reaction times.
A generalized workflow for the synthesis and subsequent biological evaluation of these derivatives is depicted below.
Caption: General workflow for synthesis and evaluation.
Comparative Analysis of Biological Activity
Anticancer Activity
Halogenated phenolic compounds have demonstrated significant potential as anticancer agents.[1] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] The presence of halogens can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.[1]
The table below collates IC50 values for various aminophenol and bromophenol derivatives against different cancer cell lines to provide a comparative context.
| Compound Class | Derivative/Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Bromophenol | Bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | HL-60 (Leukemia) | < 25 µg/mL | [4] |
| Aminophenol Analogue | p-Dodecylaminophenol | MCF-7 (Breast) | ~5 | [5] |
| Aminophenol Analogue | p-Decylaminophenol | MCF-7 (Breast) | ~10 | [5] |
| Aminophenol Analogue | p-Dodecylaminophenol | DU-145 (Prostate) | ~7 | [5] |
| Phenol Derivative | 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [6] |
| Fluorophenyl Derivative | 1,3,4-Thiadiazole Derivative (B3) | MCF-7 (Breast) | ~55 | [7] |
Insights from the Data:
-
The length of the alkyl chain in p-alkylaminophenols appears to be directly correlated with anticancer potency, with longer chains leading to lower IC50 values.[5]
-
Brominated phenols from marine sources show promise, though more specific IC50 values are needed for direct comparison.[4]
-
The selectivity towards certain cancer cell lines is evident, as seen with the fluorophenyl thiadiazole derivatives being more active against estrogen-dependent MCF-7 cells.[7]
Antimicrobial Activity
Phenolic compounds are known for their broad-spectrum antimicrobial properties.[8] Their mechanism of action often involves disruption of the cell membrane, leading to leakage of intracellular components, and inhibition of essential enzymes.[8] Halogenation can enhance these effects.
The following table presents Minimum Inhibitory Concentration (MIC) values for related compounds against various microbial strains.
| Compound Class | Derivative/Structure | Microbial Strain | MIC (µg/mL) | Reference |
| 5-Aminoquinoline Derivative | Compound 3a | S. aureus | Not specified, but showed good activity | [9] |
| 3-Aminophenol Derivative | Compound 5b | S. aureus | Not specified, but showed good activity | [9] |
| Flavonoid Derivative | Substituted Chalcone | Gram-positive bacteria | 125 | [10] |
| Carbazole Derivative | 5-fluoroindole derivative | S. aureus | 3.9-31.2 | [11] |
| Peptide Derivative | NCR169C with 6-fluoro-tryptophan | E. faecalis, S. aureus | ~0.8 µM | [12] |
Insights from the Data:
-
Both aminoquinoline and aminophenol backbones can be derivatized to produce compounds with significant antimicrobial activity.[9]
-
The incorporation of fluorine into a peptide backbone dramatically increased its antibacterial potency, highlighting the potential of this halogen in antimicrobial drug design.[12]
Mechanisms of Action: Unraveling the Pathways
The biological activity of 4-Amino-2-bromo-5-fluorophenol derivatives is likely multifactorial, targeting key cellular processes in cancer cells and microbes.
Anticancer Mechanism: Induction of Apoptosis
Based on studies of related phenolic compounds, a probable mechanism of anticancer activity is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[3] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
The diagram below illustrates a potential signaling pathway for the induction of apoptosis by a hypothetical 4-Amino-2-bromo-5-fluorophenol derivative.
Caption: Proposed apoptotic pathway.
Experimental Protocols for Biological Evaluation
To ensure data integrity and reproducibility, standardized protocols for assessing biological activity are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a widely used method for assessing cell viability.[13]
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[13]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-Amino-2-bromo-5-fluorophenol derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[14]
Methodology:
-
Compound Preparation: Prepare a stock solution of the 4-Amino-2-bromo-5-fluorophenol derivative and perform a two-fold serial dilution in a 96-well plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
The scaffold of 4-Amino-2-bromo-5-fluorophenol represents a promising starting point for the development of novel anticancer and antimicrobial agents. The strategic placement of bromo, fluoro, amino, and hydroxyl groups provides a rich platform for synthetic modification to optimize biological activity. While this guide has compiled and compared data from related compound classes to build a foundational understanding, a systematic study of a homologous series of 4-Amino-2-bromo-5-fluorophenol derivatives is warranted. Such a study would provide a clearer picture of the structure-activity relationships and allow for the rational design of more potent and selective therapeutic candidates. Future research should also focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully understand their mechanism of action.
References
-
Yeon's group was the first to assess the anticancer activity of 5 against promyelocytic leukemia cells (HL60) and study its apoptotic mechanism. According to the authors, the compound 5 induced concentration-dependent growth inhibition with the IC50 value lower than 25 µg/mL.[4]
-
Reports on the elucidation of their structures as well as biosynthetic studies and total synthesis are also covered. Presented phenolic compounds inhibited cancer cells proliferation or migration, at sub-micromolar or nanomolar concentrations.[1]
-
Substitutions adjacent to the amino group in the 2-phenyl ring with a halogen atom or methyl group enhance potency in sensitive breast lines (pM IC50 values).[15]
-
In this study, new 7-oxo-(2a-e), 7-chloro-(3a-e) and also three 7-amino-(4a-c) 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity.[16]
-
Novel aminophenol analogues were synthesized based on the structure of fenretinide (N-(4-hydroxyphenyl)retinamide, 5), which is a potent anticancer agent. Cell growth of breast cancer (MCF-7, MCF-7/Adr(R)), prostate cancer (DU-145), and leukemia (HL60) cells was suppressed by p-dodecylaminophenol (1) and p-decylaminophenol (2) in a fashion dependent on the length of the alkyl chain attached to the aminophenol.[5]
- Richards, J. J., Reed, C. W., & Melander, C. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Public Health, 7, 273.
-
The best activity compound 2 showed the following GI50 values: non-small cell lung cancer (HOP-92)-4.56 µM, breast cancer (MDA-MB-468)-21.0 µM, melanoma (SK-MEL-5)-30.3 µM.[17]
- Daglia, M. (2012). Polyphenols as antimicrobial agents. Current opinion in biotechnology, 23(2), 174-181.
-
Structure-activity relationship studies conducted on 4-HPR have revealed that the 4-aminophenol moiety is key to its ability to suppresses the growth of cancer cells.[18]
-
A series of 5-aminoquinoline derivatives 3a-f and 3-aminophenol derivatives 5a-f were synthesized in order to determine their in vitro antimicrobial activity.[9]
-
The study shows that out of the nine compounds used in this study, a tetrahydroquinoline derivative, 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol, was found to exhibit strong inhibitory response with IC50 of 50.5 ± 3.8 µM.[6]
-
The correlation between phenolics, antioxidant properties, and antiproliferative activities was assessed by calculating Pearson's coefficient r and statistical reliability.[19]
-
The highest antimicrobial potential was exhibited by a derivative with a 5-fluoroindole and N-(dimethylamino)propyl amide chain, whose MIC values were in the range of 3.9–31.2 µg/mL.[11]
-
The minimal inhibitory concentration (MIC) is the lowest concentration of an antibiotic that inhibits the growth of a microorganism. This method can be performed on agar or liquid medium.[14]
-
A series of 4-aminophenol Schiff's bases was synthesized in the current study and characterized by elemental analysis and spectral (IR, 1H- and 13C-NMR) analyses.[20]
-
Although a variety of methods exist, the goal of in-vitro antimicrobial susceptibility testing is to provide a reliable predictor of how an organism is likely to respond to antimicrobial therapy in the infected host.[21]
-
Novel compounds were designed based on fenretinide, N-(4-hydroxyphenyl)retinamide (2), which is a synthetic amide of all-trans-retinoic acid (1) that is a potent antioxidant and anticancer agent.[22]
-
The results demonstrate that the presence of modified fluorotryptophans can significantly enhance the antimicrobial activity without notable hemolytic effect.[12]
-
The cytotoxicity assay of cashew shoot extract demonstrated IC50 of 81.1 ± 0.11 μg/ml for MDA-MB-231, 307.5 ± 2.31 μg/ml for HT-29 and 272.6 ± 1.91 μg/ml for HepG2 cell lines.[23]
-
All tested compounds exhibited concentration-dependent cytotoxic activity against MCF-7 cells, with the strongest effects observed for compounds A2, A3, B1, and B3 (IC50 ≈ 52–55 µM).[7]
-
The suggested molecular mechanisms are involved in apoptosis induction, cell cycle arrest, inhibiting angiogenesis, and preventing metastasis progression.[3]
-
The antibacterial activity of each phenolic compound was assessed by monitoring the cell growth of six bacterial strains individually through the broth microdilution method.[24]
-
In the present study, five 4-aminophenol derivatives were synthesized and characterized by FT-IR, 1H-NMR, 13C-NMR and elemental analyses.[25]
-
The determination of IC50 using minimal inhibitory concentration (MIC) by broth microdilution method was carried out.[26]
-
A synthesized flavonoid derivative showed antimicrobial activity against the Gram positive bacteria with MIC 125 µg/ml.[10]
-
A series of five Schiff bases of 4-aminophenol were synthesized by adopting a general procedure.[2]
Sources
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- 3. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement | MDPI [mdpi.com]
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- 26. ukm.my [ukm.my]
A Comparative Benchmarking Guide to the Synthesis of 4-Amino-2-bromo-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of plausible synthetic routes to 4-Amino-2-bromo-5-fluorophenol, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic arrangement of its amino, hydroxyl, bromo, and fluoro substituents offers multiple vectors for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] Given the absence of a standardized, publicly available synthesis protocol, this document outlines two logical and scientifically grounded synthetic pathways, benchmarked against established methodologies for analogous compounds. The analysis focuses on chemical principles, regioselectivity, potential yields, and the practical considerations for each route.
The Strategic Importance of 4-Amino-2-bromo-5-fluorophenol
The confluence of an electron-donating amino group, a nucleophilic hydroxyl group, and the electronically distinct bromo and fluoro halogens on a single aromatic scaffold makes 4-Amino-2-bromo-5-fluorophenol a versatile precursor. Halogenated aminophenols are crucial intermediates in the development of pharmaceuticals and agrochemicals.[2] The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the bromine atom provides a handle for cross-coupling reactions to build molecular complexity. The amino and hydroxyl groups offer sites for a variety of chemical transformations, including diazotization, acylation, and etherification.[1][2]
Proposed Synthetic Pathways: A Comparative Analysis
Two primary synthetic strategies are proposed and evaluated, starting from commercially available precursors:
-
Route A: A linear synthesis commencing with 2-bromo-5-fluoroaniline.
-
Route B: A convergent approach starting from 3-fluorophenol.
Route A: Synthesis from 2-bromo-5-fluoroaniline
This route offers a potentially more controlled approach to the target molecule due to the well-defined directing effects of the substituents in each step.
Step 1: Acetylation of 2-bromo-5-fluoroaniline
The amino group of the starting material is protected as an acetamide to control the regioselectivity of the subsequent nitration step.
-
Materials: 2-bromo-5-fluoroaniline, Acetic anhydride, Glacial acetic acid.
-
Procedure:
-
Dissolve 1 part of 2-bromo-5-fluoroaniline in glacial acetic acid.
-
Add 0.6 parts of acetic anhydride to the solution.[3]
-
Heat the reaction mixture to 80°C and maintain for 1 hour.[3]
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain N-(2-bromo-5-fluorophenyl)acetamide.
-
Step 2: Nitration of N-(2-bromo-5-fluorophenyl)acetamide
The nitration is directed to the position para to the activating acetamido group.
-
Materials: N-(2-bromo-5-fluorophenyl)acetamide, Concentrated sulfuric acid (98%), Nitric acid.
-
Procedure:
-
Add 1 part of N-(2-bromo-5-fluorophenyl)acetamide to 6.5 parts of concentrated sulfuric acid, keeping the temperature below 10°C.[3]
-
Slowly add 0.4 parts of nitric acid dropwise, maintaining the temperature between 20-30°C.[3]
-
Stir the mixture for 1 hour at this temperature.[3]
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with water until neutral, and dry to yield N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide.
-
Step 3: Hydrolysis and Diazotization to 2-bromo-5-fluoro-4-nitrophenol
The acetamide is hydrolyzed, and the resulting amine is converted to a diazonium salt, which is then displaced by a hydroxyl group.
-
Materials: N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide, Hydrochloric acid, Sodium nitrite.
-
Procedure:
-
Suspend 1 part of the nitrated acetamide in 4 parts of 15% hydrochloric acid and heat to 100°C for 3 hours to effect hydrolysis.[3]
-
Cool the resulting solution of 2-bromo-5-fluoro-4-nitroaniline hydrochloride to 0-5°C.
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
Heat the solution of the diazonium salt to induce the replacement of the diazonium group with a hydroxyl group.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-5-fluoro-4-nitrophenol.
-
Step 4: Reduction of 2-bromo-5-fluoro-4-nitrophenol
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation, often showing good chemoselectivity in the presence of halogens.[4]
-
Materials: 2-bromo-5-fluoro-4-nitrophenol, Palladium on carbon (Pd/C) catalyst, Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the 2-bromo-5-fluoro-4-nitrophenol in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, 4-Amino-2-bromo-5-fluorophenol.
-
Route B: Synthesis from 3-fluorophenol
This route is more convergent but may present challenges in controlling the regioselectivity of the electrophilic aromatic substitution reactions.
Step 1: Nitration of 3-fluorophenol
The hydroxyl group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. This step is likely to produce a mixture of isomers, including 5-fluoro-2-nitrophenol and 3-fluoro-4-nitrophenol, requiring careful separation.
-
Materials: 3-fluorophenol, Nitric acid, Sulfuric acid or Acetic acid.
-
Procedure:
-
Dissolve 3-fluorophenol in a suitable solvent such as glacial acetic acid.
-
Cool the solution to 0-5°C.
-
Slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid or nitric acid in acetic acid). The nitration of brominated fluorophenols has been reported to yield around 72% with nitric acid in glacial acetic acid.[5]
-
Stir the reaction at low temperature for a specified time.
-
Pour the reaction mixture into ice water and extract the products with an organic solvent.
-
Separate the desired isomer (5-fluoro-2-nitrophenol) from the mixture using column chromatography.
-
Step 2: Bromination of 5-fluoro-2-nitrophenol
The hydroxyl group will direct the incoming bromine ortho and para to itself. The desired product requires bromination at the position para to the hydroxyl group.
-
Materials: 5-fluoro-2-nitrophenol, Bromine, a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Procedure:
-
Dissolve the 5-fluoro-2-nitrophenol in a suitable solvent.
-
Slowly add a solution of bromine in the same solvent at room temperature or with cooling.
-
Stir the reaction until completion (monitored by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite solution) and extracting the product.
-
Purify the product by recrystallization or column chromatography to obtain 2-bromo-5-fluoro-4-nitrophenol.
-
Step 3: Reduction of 2-bromo-5-fluoro-4-nitrophenol
This step is identical to the final step in Route A.
-
Materials: 2-bromo-5-fluoro-4-nitrophenol, Palladium on carbon (Pd/C) catalyst, Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve the 2-bromo-5-fluoro-4-nitrophenol in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product, 4-Amino-2-bromo-5-fluorophenol.
-
Comparative Benchmarking
| Parameter | Route A (from 2-bromo-5-fluoroaniline) | Route B (from 3-fluorophenol) | Rationale & Justification |
| Starting Material Availability | Readily available from commercial suppliers. | Readily available and generally less expensive than Route A's starting material. | Both starting materials are accessible for laboratory-scale synthesis. |
| Regioselectivity | High. The use of a protecting group allows for predictable nitration. | Moderate to Low. Nitration of 3-fluorophenol will likely lead to isomeric mixtures requiring separation. Bromination regioselectivity is also a concern. | Route A offers a more direct and less ambiguous pathway to the desired substitution pattern. |
| Number of Steps | 4 steps. | 3 steps. | Route B is shorter, but the potential for complex purification in the first two steps may offset this advantage. |
| Estimated Overall Yield | Moderate. Each step is generally high-yielding, but cumulative losses over four steps will impact the final yield. | Low to Moderate. The need for chromatographic separation of isomers in the first step will significantly reduce the overall yield. | The higher regioselectivity of Route A is expected to translate to a more efficient overall synthesis in terms of isolating the final product. |
| Purification Complexity | Moderate. Standard purification techniques (precipitation, recrystallization) are likely sufficient for intermediates. | High. The first step will likely require careful column chromatography to separate isomers. | The purification challenges in Route B present a significant drawback for scalability. |
| Scalability | Good. The reactions are generally robust and scalable. | Poor to Moderate. The chromatographic separation step is a major bottleneck for scaling up the synthesis. | Route A is more amenable to larger-scale production due to its more predictable and less purification-intensive nature. |
Post-Synthesis Validation
Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized 4-Amino-2-bromo-5-fluorophenol. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR will show a characteristic signal for the fluorine atom, with coupling to adjacent protons.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (O-H, N-H, C-Br, C-F).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
Based on this comparative analysis, Route A is the recommended synthetic pathway for obtaining 4-Amino-2-bromo-5-fluorophenol with higher purity and in a more predictable manner. While Route B is shorter, the significant challenges associated with controlling regioselectivity and the subsequent need for complex purification make it a less desirable approach, particularly for applications where high purity and scalability are important. The use of a protecting group strategy in Route A provides a robust and logical approach to constructing this highly substituted and valuable chemical intermediate.
References
- CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents.
- CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents.
-
2-bromo-5-fluoro-4-nitrophenol (C6H3BrFNO3) - PubChem. Available at: [Link]
-
What is the synthesis of 2-Bromo-4-nitrophenol from benzene? - Quora. Available at: [Link]
-
2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. Available at: [Link]
- EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents.
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at: [Link]
-
Regioselective terminal bromination of fluorinated oligophenylenes - RSC Publishing. Available at: [Link]
-
The Nitration of Brominated Fluorophenols by the Zincke Method1 - ACS Publications. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
-
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.
Sources
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 4-Amino-2-bromo-5-fluorophenol
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance under mild conditions.[1][2] Its application in pharmaceutical and materials science is extensive.[2][3] However, the success of this reaction is critically dependent on the judicious selection of a catalyst system, especially when dealing with challenging substrates like 4-Amino-2-bromo-5-fluorophenol.
This guide provides an in-depth comparison of catalyst systems for the Suzuki coupling of this specific, electronically complex substrate. We will explore the nuances of the substrate's reactivity, compare leading catalyst classes with supporting data, and provide a detailed experimental protocol for researchers in drug development and synthetic chemistry.
The Challenge: Understanding the Substrate
4-Amino-2-bromo-5-fluorophenol is a challenging substrate for several reasons. The aryl bromide is electron-rich due to the presence of two strong electron-donating groups: an amino (-NH2) and a hydroxyl (-OH) group, positioned ortho and para to the bromine atom. This high electron density can impede the initial, rate-limiting oxidative addition step of the palladium catalyst to the carbon-bromine bond.[4]
Furthermore, the presence of the amine and phenol moieties introduces potential complications:
-
Catalyst Poisoning: The nitrogen of the amino group can coordinate to the palladium center, potentially deactivating the catalyst.[5]
-
Side Reactions: The nucleophilic character of the amine and phenol groups could lead to undesired side reactions, such as Buchwald-Hartwig amination, if not properly managed.
-
Steric Hindrance: The substituents ortho to the bromine atom create a sterically hindered environment, further challenging the approach of the catalyst.
Therefore, an effective catalyst must be highly active to overcome the electronic deactivation and sterically robust to navigate the crowded reactive site.
The Catalytic Cycle: A Visual Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] The choice of catalyst and ligands profoundly influences the efficiency of each step. Bulky, electron-rich phosphine ligands, for example, are known to accelerate both oxidative addition and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Catalyst System Comparison
The choice of palladium source and, critically, the associated ligand, dictates the catalyst's performance. Modern catalysis has moved from simple palladium salts to sophisticated pre-catalysts that generate the active Pd(0) species in a more controlled and efficient manner.[8] We will compare three major classes of catalysts relevant to our substrate.
Classical Phosphine Ligand Systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
These are the first-generation catalysts for Suzuki couplings. While historically significant, they often struggle with challenging substrates.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This catalyst is supplied as an active Pd(0) complex. However, it can be sensitive to air and may require higher catalyst loadings and temperatures for electron-rich aryl bromides.
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This air-stable Pd(II) pre-catalyst is often more effective than Pd(PPh₃)₄ for a broader range of substrates. The bidentate dppf ligand offers good stability. However, for highly deactivated and sterically hindered substrates, its activity may be insufficient, leading to long reaction times or incomplete conversion.
Buchwald Palladacycle Pre-catalysts (e.g., XPhos Pd G2/G3)
Developed by the Buchwald group, these pre-catalysts incorporate bulky, electron-rich dialkylbiaryl phosphine ligands that are exceptionally effective for difficult couplings.[7] These ligands enhance the rates of both oxidative addition and reductive elimination, making them ideal for electron-rich and sterically hindered aryl halides.[7]
-
XPhos Pd G2/G3: These are highly active, air-stable pre-catalysts. The XPhos ligand's steric bulk and electron-donating properties are well-suited to overcome the challenges presented by 4-Amino-2-bromo-5-fluorophenol. They often allow for lower catalyst loadings and milder reaction conditions compared to classical systems.
PEPPSI Pre-catalysts (e.g., PEPPSI-IPr, PEPPSI-IPr#)
PEPPSI (Pyridine-Enhanced Pre-catalyst Preparation, Stabilization, and Initiation) catalysts feature a palladium center coordinated to a strongly donating N-heterocyclic carbene (NHC) ligand.[9] They are known for their exceptional thermal stability and high activity.
-
PEPPSI-IPr: This catalyst is highly effective for a wide range of cross-coupling reactions, including those with challenging substrates.[9] The IPr ligand provides a combination of steric bulk and strong electron donation.
-
PEPPSI-IPr#: A more recent, highly hindered version that shows excellent performance in coupling sterically demanding substrates.[10] Its greater steric impact can promote the crucial reductive elimination step.[10]
Performance Data Summary
While direct comparative data for 4-Amino-2-bromo-5-fluorophenol is sparse in the literature, we can extrapolate performance from studies on structurally similar, electron-rich, and hindered bromoanilines.
| Catalyst System | Ligand Type | Typical Base | Typical Solvent | Temp (°C) | Time (h) | Expected Yield | Key Advantages |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | K₂CO₃ / K₃PO₄ | Dioxane/H₂O or DME | 80-100 | 12-24 | Moderate | Cost-effective, good general-purpose catalyst.[11] |
| XPhos Pd G3 | Buchwald Biaryl Phosphine | K₃PO₄ | t-BuOH/H₂O or Dioxane | 80-100 | 2-12 | High-Excellent | High activity for hindered/electron-rich substrates.[7][12] |
| PEPPSI-IPr | N-Heterocyclic Carbene | K₂CO₃ / Cs₂CO₃ | t-AmylOH or Dioxane | 80-100 | 2-12 | High-Excellent | Air-stable, thermally robust, broad scope.[9] |
| PEPPSI-IPr# | Hindered NHC | K₃PO₄ | Dioxane | 80-100 | 1-8 | Excellent | Superior for sterically demanding couplings.[10] |
Recommended Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of 4-Amino-2-bromo-5-fluorophenol with a generic arylboronic acid using a high-performance palladacycle pre-catalyst.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Detailed Steps
Materials:
-
4-Amino-2-bromo-5-fluorophenol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed, 4 mL)
-
Water (degassed, 1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Amino-2-bromo-5-fluorophenol, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 pre-catalyst.
-
Inerting: Seal the vial with a rubber septum and purge with nitrogen or argon gas for 10-15 minutes. This is critical to prevent oxidation of the active catalyst.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water. The solvent mixture is crucial for dissolving the reagents and facilitating the reaction.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).[13]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[13]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.[13]
This comprehensive guide provides the necessary framework for selecting the optimal catalyst and successfully performing the Suzuki-Miyaura coupling on the challenging 4-Amino-2-bromo-5-fluorophenol substrate.
References
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Available at: [Link]
-
ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... Available at: [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available at: [Link]
-
SYNLETT. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ACS Publications. Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Available at: [Link]
-
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
-
NIH. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Available at: [Link]
-
ACS Publications. Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
ACS Publications. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available at: [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available at: [Link]
-
NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
-
RSC Publishing. Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. Available at: [Link]
-
Science.org. Aminative Suzuki–Miyaura coupling. Available at: [Link]
-
YorkSpace. Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
RSC Publishing. Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
NIH. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. thieme-connect.com [thieme-connect.com]
- 4. reddit.com [reddit.com]
- 5. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. PEPPSI™ 触媒 [sigmaaldrich.com]
- 10. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
4-Amino-2-bromo-5-fluorophenol proper disposal procedures
Executive Summary: Immediate Action Directive
Do not dispose of 4-Amino-2-bromo-5-fluorophenol down the drain or in general trash.
This compound is a halogenated aminophenol .[1] Its disposal requires strict segregation from non-halogenated waste and oxidizing agents. It is classified as Hazardous Waste under RCRA guidelines (typically characteristic for toxicity) and must be destroyed via high-temperature incineration with acid gas scrubbing.[1]
Critical Hazard:
-
Toxic (Oral/Dermal): UN 2512 Class 6.1.[1]
-
Environmental Hazard: Halogenated residues are persistent; improper disposal leads to severe regulatory fines and aquatic toxicity.[1]
-
Incompatibility: Violent reaction risk with strong oxidizers (e.g., perchlorates, nitric acid).[1]
Chemical Profile & Hazard Identification
To manage disposal effectively, you must understand the "why" behind the protocols. This molecule contains three distinct functional groups that dictate its waste stream.
| Feature | Chemical Moiety | Disposal Implication |
| Core Structure | Phenol (Hydroxybenzene) | Acidic nature; potential for rapid absorption through skin.[1] Requires "Toxic" labeling. |
| Halogens | Bromine (Br), Fluorine (F) | Mandatory Segregation. Burning this generates corrosive HBr and HF gases.[1] It must go to a facility with scrubbers. |
| Nitrogen | Amine (-NH2) | Basic/Nucleophilic.[1] Incompatible with strong acids and oxidizing agents.[1] |
| Physical State | Solid (Powder) | Dust hazard.[1] Spill cleanup requires wet-wiping or HEPA vacuuming to prevent inhalation.[1] |
Key Safety Data (GHS Classification):
-
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Pre-Disposal Stabilization & Segregation
Before this chemical leaves your bench, it must be stabilized. The most common error in laboratory waste management is improper commingling , which can lead to canister pressurization or explosions.[1]
Segregation Rules (The "Never-Mix" List)
-
NO Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates.[1] The amine group is easily oxidized, leading to exothermic runaway.[1]
-
NO Reactive Metals: Avoid contact with alkali metals (Li, Na, K).[1]
-
NO Non-Halogenated Solvents: Do not dilute this solid into a non-halogenated waste stream (e.g., Acetone/Ethanol waste).[1] Doing so contaminates the entire volume, forcing the expensive "Halogenated" treatment price on the whole container.
Container Selection
-
Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Liquid Waste (if dissolved): Use an amber glass or HDPE solvent waste container rated for halogenated organics.
Step-by-Step Disposal Workflow
This protocol is designed to be a self-validating system.[1] If you cannot check off a step, stop and re-evaluate.
Phase A: Waste Characterization
-
Identify State: Is the waste pure solid, or dissolved in solvent?
-
Quantify: Estimate the weight/volume.
-
Check pH: If in solution, ensure pH is between 5 and 9. Neutralize if necessary (carefully!) to prevent container corrosion, unless the waste stream specifically allows acidic/basic waste.[1]
Phase B: Packaging & Labeling
-
Double Bagging (Solids): Place the solid chemical or contaminated debris (gloves, weigh boats) into a clear polyethylene bag (minimum 2 mil thickness).[1] Seal with tape.[1]
-
Primary Container: Place the sealed bag into the HDPE waste drum/jar.
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write "4-Amino-2-bromo-5-fluorophenol" (Do not use abbreviations).
-
Hazard Checkbox: Check "Toxic" and "Irritant."[1]
-
Phase C: The Decision Matrix (Visualization)
The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.
Figure 1: Decision matrix for the segregation and packaging of halogenated aminophenol waste.
Emergency Spill Response
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant.[1] Clear the immediate area.[2]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.[1]
-
Containment (Solid): Do not dry sweep.[1] Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Cleanup: Scoop the damp material into a waste bag.[1] Wipe the surface 3 times with a soap/water solution.
-
Disposal: Treat all cleanup materials as hazardous chemical waste (follow the Solid Path in Figure 1).
Regulatory Compliance & Transport
When handing this waste off to your disposal vendor (e.g., Veolia, Clean Harbors), ensure the manifest reflects the following:
| Parameter | Value |
| Proper Shipping Name | Toxic solids, organic, n.o.s. (4-Amino-2-bromo-5-fluorophenol) |
| UN Number | UN 2811 (General Toxic Solid) or UN 2512 (Aminophenols) |
| Hazard Class | 6.1 (Toxic Substance) |
| Packing Group | III (Minor Danger) |
| RCRA Status | Not P-listed or U-listed by specific name.[1] Classified as hazardous by characteristic (Toxicity) or if mixed with F-listed solvents.[1] |
| EPA Waste Code | D001 (if ignitable solvent used), F002 (if mixed with halogenated solvents).[1] Pure substance is generally non-regulated RCRA unless it exhibits toxicity characteristic (D004-D043), but Best Management Practice dictates treating as Hazardous.[1] |
References
-
US Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link][1]
Sources
Personal protective equipment for handling 4-Amino-2-bromo-5-fluorophenol
CAS: 134152-37-1 Chemical Class: Halogenated Aminophenol Physical State: Solid (Crystalline Powder)
Part 1: Executive Hazard Assessment
As a Senior Application Scientist, I prioritize the "why" behind safety protocols. 4-Amino-2-bromo-5-fluorophenol is not just a generic irritant; it combines the toxicity profiles of anilines , phenols , and organic halogens .
The Toxicological Triad:
-
Aniline Moiety: Potential for methemoglobinemia (interference with oxygen transport in blood) and skin sensitization.
-
Phenolic Group: Rapid transdermal absorption and protein denaturation (chemical burns).
-
Halogenation (Br/F): Increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated variants.
Core GHS Hazard Statements:
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The presence of the aniline group requires specific glove protocols because simple nitriles can be permeable to aromatic amines in solution.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Primary Engineering Control | Chemical Fume Hood | Mandatory. The H335 (Respiratory Irritation) risk dictates that all weighing and open-vessel manipulation must occur under negative pressure to prevent inhalation of micro-particulates. |
| Hand Protection (Solid) | Nitrile (Double Gloved) | Outer: Standard Nitrile (4-5 mil). Inner: Nitrile (Bright color to detect tears). Protocol: Change outer glove immediately upon visible contamination. |
| Hand Protection (Solution) | Laminate (Silver Shield) or Thicker Nitrile | Critical: Aromatic amines (anilines) can permeate thin nitrile rubber. If dissolving in organic solvents (e.g., DMSO, DCM), use laminate gloves or high-breakthrough nitrile (>8 mil). |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders. Air currents can carry dust around glasses. Goggles provide a sealed environment against ocular absorption. |
| Respiratory (Secondary) | N95 or P100 Respirator | Only required if weighing outside a fume hood (strongly discouraged) or during spill cleanup outside containment. |
| Body Defense | Lab Coat + Tyvek Sleeves | Protects forearms from dust settling. Tyvek sleeves are disposable, preventing cross-contamination of shared lab coats. |
PPE Decision Logic
Figure 1: Decision matrix for selecting glove material based on physical state and solvent carrier. Note the escalation to laminate gloves for aggressive solvents due to permeation risks.
Part 3: Operational Handling Protocol
This protocol is designed to minimize static discharge (scattering powder) and prevent surface contamination.
1. Preparation & Weighing
-
Static Control: Halogenated aromatic powders are often static-prone. Use an anti-static gun or a polonium strip inside the balance chamber if available.
-
The "Draft Shield" Technique:
-
Place the receiving vessel (vial/flask) inside the balance.
-
Tare the balance.
-
Do not transfer powder with a spatula directly over the balance pan.
-
Remove the vessel, add the approximate amount of solid using a disposable spatula, and return to the balance. This prevents loose powder from falling into the balance mechanism.
-
2. Solubilization
-
Exotherm Check: When dissolving in reactive solvents (e.g., acid chlorides, anhydrides), add solvent slowly. The amine group is nucleophilic; rapid addition can cause localized heating and splashing.
-
Venting: Ensure the vessel is not hermetically sealed during the initial mixing to allow pressure equalization.
3. Decontamination
-
Surface Wipe: After handling, wipe the balance area with a surfactant-based cleaner (soap/water) followed by an alcohol wipe.
-
Reasoning: Alcohol alone may spread the lipophilic powder; surfactants lift it first.
-
Part 4: Emergency Response & Disposal
Spill Response Workflow
In the event of a spill, speed and containment are vital.[5][6]
Figure 2: Immediate response workflow for dry vs. wet spills. Note that dry spills should be scooped, not wiped, to prevent smearing and increasing surface area for volatilization.
Disposal Specifications
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong oxidizing agents (e.g., Nitric Acid) in the waste container. The combination of amine and oxidizer can be hypergolic or explosive.
-
Container: High-density polyethylene (HDPE) or glass.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185763, 2-Amino-5-fluorophenol (Analogous Hazard Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
